molecular formula C7H13N3 B13634445 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Katalognummer: B13634445
Molekulargewicht: 139.20 g/mol
InChI-Schlüssel: ZEUDQSGLXJXOTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C7H13N3

Molekulargewicht

139.20 g/mol

IUPAC-Name

2-(1-methylpyrazol-4-yl)propan-1-amine

InChI

InChI=1S/C7H13N3/c1-6(3-8)7-4-9-10(2)5-7/h4-6H,3,8H2,1-2H3

InChI-Schlüssel

ZEUDQSGLXJXOTQ-UHFFFAOYSA-N

Kanonische SMILES

CC(CN)C1=CN(N=C1)C

Herkunft des Produkts

United States
Foundational & Exploratory

Comprehensive Technical Guide: Chemical Properties and Synthetic Utility of 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine (CAS: 1225743-28-1)

Executive Summary

In modern drug discovery, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is critical for improving the clinical success rates of small molecules. 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine [1][2] has emerged as a highly versatile, sp3-enriched building block that directly addresses this challenge.

By combining a basic primary amine with a metabolically stable, polar pyrazole ring, this fragment-like molecule provides an ideal vector for exploring chemical space in kinase hinge-binding regions, GPCR allosteric sites, and targeted protein degraders (PROTACs). This whitepaper provides an authoritative, self-validating guide to the physicochemical properties, de novo synthesis, downstream functionalization, and analytical characterization of this critical building block.

Physicochemical Profiling & Causality

To effectively deploy a building block in medicinal chemistry, one must understand how its inherent properties dictate its behavior in both biological systems and synthetic workflows. The quantitative data for 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is summarized below[3][4].

Table 1: Physicochemical Properties
PropertyValueCausality & Impact in Drug Design
Molecular Weight 139.20 g/mol Highly compliant with the "Rule of 3" for Fragment-Based Drug Discovery (FBDD). Leaves ample molecular weight budget for downstream elaboration.
Molecular Formula C₇H₁₃N₃High sp3 carbon fraction (Fsp3 = 0.43) improves aqueous solubility and three-dimensional structural complexity.
Estimated LogP ~0.60Highly hydrophilic. Ideal for offsetting the lipophilicity of heavy aromatic systems (e.g., biphenyls or macrocycles) in lead optimization.
TPSA 43.8 ŲComposed of the primary amine (26.0 Ų) and pyrazole (17.8 Ų). optimal for maintaining membrane permeability while providing multiple hydrogen-bond vectors.
pKa (Amine) ~9.8Ensures the amine is protonated at physiological pH (7.4), enabling critical salt-bridge formations with target protein acidic residues (e.g., Asp/Glu).
pKa (Pyrazole) ~2.5The N1-methylated pyrazole is weakly basic and resists protonation in the gut, ensuring excellent metabolic stability and avoiding hERG liability.

Synthetic Methodology: De Novo Construction

While commercially available, synthesizing 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine from simpler precursors is often required for isotopic labeling or derivative exploration. The most robust route begins with the commercially available (CAS: 754159-15-4)[5][6].

Protocol 1: α-Alkylation of the Nitrile

Objective: Construct the β-branched carbon framework.

  • Setup: Dissolve 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Deprotonation: Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Stir for 30 minutes at 0 °C until H₂ evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI, 1.05 eq) dropwise over 10 minutes. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile.

Causality Check: NaH is selected to ensure irreversible, quantitative deprotonation of the α-carbon. Strict stoichiometric control of MeI (1.05 eq) and maintaining a 0 °C initiation temperature are critical to prevent catastrophic over-alkylation (gem-dimethylation).

Protocol 2: Nitrile Reduction

Objective: Convert the intermediate to the target primary amine.

  • Setup: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C.

  • Reduction: Slowly add a solution of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile (1.0 eq) in THF dropwise to manage the exothermic reaction.

  • Reflux: Heat the mixture to reflux (65 °C) for 4 hours to ensure complete reduction.

  • Fieser Workup (Critical): Cool to 0 °C. For every n grams of LiAlH₄ used, sequentially add n mL of H₂O, n mL of 15% aqueous NaOH, and 3n mL of H₂O. Stir vigorously for 15 minutes.

  • Filtration: Filter the resulting granular white precipitate through a Celite pad. Concentrate the filtrate to yield the pure amine.

Causality Check: The Fieser workup is mandatory. It forces the aluminum salts to precipitate as a highly filterable, granular solid. Standard aqueous quenching would create an unmanageable emulsion, trapping the highly polar, water-soluble amine product and destroying the isolated yield.

Downstream Applications & Workflows

Once synthesized, the primary amine serves as a highly reactive nucleophile for drug diversification.

Workflow A: Amide Bond Formation (Targeting Kinases)

To couple the amine with complex, sterically hindered carboxylic acids:

  • Methodology: Utilize HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF at room temperature.

  • Causality: The β-methyl group on the propyl chain introduces moderate steric encumbrance. HATU is selected over standard EDC/HOBt because the highly electron-deficient nature of the resulting 7-aza-benzotriazole active ester dramatically accelerates amidation, overcoming steric hindrance and preventing epimerization of chiral acids.

Workflow B: Buchwald-Hartwig Cross-Coupling (Targeting GPCRs)

To install an aryl group onto the primary amine:

  • Methodology: React the amine with an Aryl Halide (Ar-Br/I), using Pd₂(dba)₃ (5 mol%), BrettPhos (10 mol%), and NaOtBu (2.0 eq) in Toluene at 100 °C.

  • Causality: BrettPhos is specifically selected as the dialkylbiaryl phosphine ligand. Its bulky, electron-rich architecture accelerates reductive elimination, while its specific steric profile strictly favors the monoarylation of primary amines, preventing the formation of deleterious bis-arylated byproducts.

Mechanistic Pathways & Workflow Visualization

G N1 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (Starting Material) N2 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile (Intermediate) N1->N2 MeI, NaH, THF 0 °C to RT N3 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine (CAS 1225743-28-1) N2->N3 LiAlH4, THF Reflux N4 Amide Derivatives (e.g., Kinase Inhibitors) N3->N4 R-COOH, HATU DIPEA, DMF N5 N-Aryl Derivatives (e.g., GPCR Ligands) N3->N5 Ar-X, Pd2(dba)3 BrettPhos, NaOtBu

Synthetic workflow and downstream diversification of CAS 1225743-28-1.

Analytical & Quality Control Standards

To validate the integrity of 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine before downstream deployment, the following self-validating analytical suite must be executed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Validation: Look for two distinct singlets at ~7.35 ppm and ~7.20 ppm (1H each), confirming the intact pyrazole ring. The N-CH₃ group appears as a sharp singlet at ~3.85 ppm (3H). The β-methyl group will manifest as a doublet at ~1.20 ppm (3H, J = 6.8 Hz), confirming successful α-alkylation of the precursor.

  • LC-MS (ESI+):

    • Validation: The spectrum must show a dominant [M+H]⁺ peak at m/z 140.2.

  • HPLC (Reverse-Phase C18):

    • Validation: Run a gradient of H₂O/MeCN.

    • Causality: The mobile phase must be modified with 0.1% v/v Trifluoroacetic acid (TFA). Without this ion-pairing agent, the highly basic primary amine (pKa ~9.8) will interact non-specifically with residual unendcapped silanol groups on the silica stationary phase, resulting in severe peak tailing and inaccurate purity integration.

References

  • NextSDS Database. "2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine — Chemical Substance Information." NextSDS. URL: [Link]

  • Namiki Shoji Co., Ltd. "Building Blocks Catalogue July 2022 - C7H13N3 / 139.20." Namiki-s. URL: [Link]

  • CalPacLab. "2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS 754159-15-4) Specifications." California Pacific Labs. URL: [Link]

Sources

CAS 1225743-28-1: Physicochemical Profiling, 3D Structural Dynamics, and Application of 2-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern landscape of fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis, the selection of chemical building blocks is governed by strict physicochemical constraints. CAS 1225743-28-1 , chemically identified as 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, has emerged as a highly versatile primary amine building block[1]. With a low molecular weight of 139.20 g/mol [2], this compound provides a rigid heteroaromatic pyrazole core coupled with a stereochemically dynamic aliphatic amine. This whitepaper provides an in-depth technical analysis of its molecular properties, 3D structural causality, and field-proven protocols for its integration into high-throughput medicinal chemistry workflows.

Physicochemical Profiling & Molecular Weight Analysis

The utility of a building block in drug discovery is heavily dictated by its "atom budget"—the molecular weight and lipophilicity it contributes to the final drug candidate[3]. Guidelines such as Lipinski’s Rule of 5 require that building blocks be as atom-efficient as possible to prevent property inflation during combinatorial synthesis[3].

CAS 1225743-28-1 possesses an ideal physicochemical profile for this purpose. At 139.20 g/mol , it consumes a minimal fraction of the molecular weight budget, allowing medicinal chemists to append larger, more complex scaffolds while remaining within drug-like chemical space[2].

Quantitative Data Summary

Table 1: Physicochemical and Analytical Properties of CAS 1225743-28-1

PropertyValueCausality / Significance in Drug Design
Chemical Name 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amineStandard IUPAC nomenclature[4].
Molecular Formula C₇H₁₃N₃High nitrogen-to-carbon ratio improves aqueous solubility[1].
Molecular Weight 139.20 g/mol Ideal for DELs; leaves >350 Da budget for target scaffolds[2].
Exact Mass 139.1109 DaCritical for high-resolution mass spectrometry (HRMS) validation.
[M+H]⁺ (ESI-MS) 140.118 DaPrimary target ion for LC-MS reaction monitoring.
SMILES CC(CN)c1cnn(C)c1Defines connectivity: N-methylated pyrazole with a branched propyl chain[1].

3D Structural Conformation & Stereochemistry

The spatial geometry of CAS 1225743-28-1 is defined by the interplay between a rigid aromatic system and a flexible, chiral aliphatic chain.

  • The Pyrazole Core: The 1-methyl-1H-pyrazole ring is a planar, 5-membered heteroaromatic system. The methylation at the N1 position locks the tautomeric state of the pyrazole, preventing proton migration[5]. This ensures that the N2 nitrogen acts exclusively as a directional hydrogen-bond acceptor, a critical feature when mapping pharmacophores to kinase hinge regions or GPCR allosteric sites[5].

  • The Chiral Aliphatic Vector: The propan-1-amine chain is attached at the C4 position of the pyrazole. Crucially, the C2 carbon of this propyl chain is a stereocenter (chiral center). This sp³-hybridized carbon projects the primary amine out of the planar pyrazole plane. Depending on the enantiomer—(R) or (S)—the primary amine vector will occupy a distinct 3D spatial orientation. This structural dynamic allows the building block to probe deep, narrow binding pockets that flat, fully aromatic compounds cannot access.

Synthesis & Validation Protocol

To utilize CAS 1225743-28-1 effectively, it must often be synthesized de novo or rigorously validated upon procurement. The most robust synthetic route involves the Henry (nitroaldol) reaction followed by catalytic reduction.

Synthesis A 1-Methyl-1H-pyrazole-4-carbaldehyde B Nitroaldol (Henry) Reaction A->B + Nitroethane, Base C Nitroalkene Intermediate B->C D Catalytic Hydrogenation (Pd/C) C->D H2 (g), Reduction E CAS 1225743-28-1 D->E Primary Amine Yield

Fig 1: Synthetic workflow for CAS 1225743-28-1 via Henry reaction and catalytic reduction.

Protocol: Amide Coupling in High-Throughput Library Synthesis

Primary amines are foundational to carbon-nitrogen bond formation in organic synthesis[6]. However, the beta-branching (the methyl group at the C2 position) in CAS 1225743-28-1 introduces mild steric hindrance. To ensure quantitative yields during library synthesis, the following self-validating protocol utilizes a highly reactive uronium-based coupling agent (HATU).

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid scaffold (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: HATU is selected over EDC/HOBt because its 7-aza-benzotriazole leaving group accelerates the reaction, overcoming the steric hindrance of the beta-branched amine.

  • Coupling: Stir the activated ester for 10 minutes at room temperature. Add CAS 1225743-28-1 (1.1 eq) dropwise. Stir for 2 hours.

  • Self-Validating Reaction Monitoring: Aliquot 5 µL of the reaction mixture, dilute in 1 mL of MeCN/H₂O, and inject into the LC-MS. Validation Check: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the disappearance of the starting material mass and the appearance of the product mass. The presence of unreacted CAS 1225743-28-1 ([M+H]⁺ = 140.1) indicates incomplete activation.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Expert Insight: Pyrazole derivatives can occasionally form emulsions during aqueous workup; adding a small volume of brine will break the emulsion by increasing the ionic strength of the aqueous layer.

Applications in Medicinal Chemistry & DELs

The primary amine functionality of CAS 1225743-28-1 makes it an exceptional nucleophile for parallel synthesis and DNA-Encoded Libraries (DELs)[7]. In DEL synthesis, primary amines are coupled to aldehyde-functionalized linkers via reductive amination, or to carboxylic acids via amide coupling, creating vast libraries of structurally diverse compounds[3].

Furthermore, pyrazole derivatives are privileged scaffolds in oncology, frequently utilized in the design of kinase inhibitors (e.g., ruxolitinib, axitinib) due to their ability to mimic the purine ring of ATP[5].

Application A CAS 1225743-28-1 (Primary Amine) B DNA-Encoded Library (DEL) A->B Low MW Budget C Amide Coupling A->C Nucleophilic Vector D Pharmacophore Mapping B->D Structural Diversity C->D E Target Affinity Selection D->E Kinase Inhibition

Fig 2: Integration of CAS 1225743-28-1 into DEL synthesis and target affinity selection.

By leveraging CAS 1225743-28-1, researchers can efficiently explore novel chemical space, utilizing its unique 3D vector to discover potent, selective therapeutic agents.

References

  • [1] Title: 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine | 1225743-28-1 | Buy ... Source: Molport URL: [Link]

  • [4] Title: 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine — Chemical Substance Information Source: NextSDS URL: [Link]

  • [5] Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL: [Link]

  • [6] Title: Amines: Versatile Building Blocks in Organic Chemistry and Beyond Source: Amerigo Scientific URL: [Link]

  • [3] Title: Building Block-Centric Approach to DNA-Encoded Library Design Source: PMC / NIH URL:[Link]

Sources

Synthesis Pathways for 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of pyrazole-containing alkylamines is a cornerstone in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors and GPCR ligands. Specifically, 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine (CAS: 1225743-28-1) presents a unique structural motif characterized by a chiral center adjacent to an electron-rich N-methylated pyrazole ring. This whitepaper details two field-proven, self-validating synthetic pathways to construct this molecule: a high-atom-economy Nitrile Alkylation Route and a highly modular Cross-Coupling & Hydroboration Route .

Retrosynthetic Analysis & Strategic Disconnections

The target molecule features a 3-carbon chain (propan-1-amine) attached at its C2 position to the C4 position of a 1-methyl-1H-pyrazole ring. Designing a robust synthesis requires evaluating the commercial availability of precursors and the scalability of the carbon-carbon (C-C) bond-forming steps.

We can approach this via two primary disconnections:

  • Disconnection A (Alpha-Alkylation): Cleaving the C2-C3 bond of the propyl chain leads back to 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. This pathway relies on the acidity of the alpha-protons adjacent to the nitrile group.

  • Disconnection B (Cross-Coupling): Cleaving the pyrazole-C2 bond leads back to 4-bromo-1-methyl-1H-pyrazole and an isopropenyl organometallic reagent. This pathway leverages palladium-catalyzed Suzuki-Miyaura coupling.

Retrosynthesis Target 2-(1-methyl-1H-pyrazol-4-yl) propan-1-amine Nitrile 2-(1-methyl-1H-pyrazol-4-yl) propanenitrile Target->Nitrile Reduction (Disconnection A) Alkene 1-methyl-4-(prop-1-en-2-yl) -1H-pyrazole Target->Alkene Hydroboration & Amination (Disconnection B) Acetonitrile 2-(1-methyl-1H-pyrazol-4-yl) acetonitrile Nitrile->Acetonitrile Alkylation Bromide 4-bromo-1-methyl -1H-pyrazole Alkene->Bromide Suzuki Coupling

Caption: Retrosynthetic disconnections for 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

Pathway A: The Nitrile Alkylation Route (High Atom Economy)

This pathway is highly efficient, utilizing the commercially available building block 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. It requires only two synthetic steps: alpha-alkylation and subsequent nitrile reduction.

Mechanistic Causality & Design Choices

1. Alpha-Alkylation: The alpha-protons of the starting acetonitrile derivative have a pKa of approximately 25–28. To ensure complete and irreversible enolization, a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LHMDS) is required. Temperature control (-78 °C to 0 °C) is critical to prevent the formation of dialkylated byproducts, which occur if the mono-alkylated product is deprotonated faster than the starting material. 2. Nitrile Reduction: The reduction of nitriles to primary amines is notoriously plagued by the formation of secondary amine dimers. This occurs when the intermediate imine is attacked by the newly formed primary amine [1]. To circumvent this, reduction using Lithium Aluminum Hydride (LiAlH₄) in dry ether/THF is highly effective due to the rapid, exhaustive hydride delivery [2]. Alternatively, catalytic hydrogenation over Raney Nickel in the presence of excess ammonia (NH₃) traps the imine intermediate, forcing the equilibrium toward the primary amine [3].

PathwayA SM 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile Step1 Deprotonation (NaH) THF, -78°C to 0°C SM->Step1 Int1 Enolate Intermediate Step1->Int1 Step2 Alkylation (MeI) 0°C to RT Int1->Step2 Int2 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile Step2->Int2 Step3 Nitrile Reduction (LiAlH4 or Raney Ni/H2) Int2->Step3 Product 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine Step3->Product

Caption: Workflow for Pathway A: Nitrile Alkylation and Reduction.

Experimental Protocol: Pathway A

Step 1: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile

  • Charge a flame-dried flask with NaH (60% dispersion in mineral oil, 1.2 equiv) and anhydrous THF (0.2 M) under an argon atmosphere. Cool to 0 °C.

  • Add a solution of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (1.0 equiv) in THF dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.

  • Add Methyl Iodide (MeI, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the intermediate.

Step 2: Reduction to 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

  • Suspend LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C under argon.

  • Slowly add a solution of the intermediate nitrile (1.0 equiv) in THF. Reflux the mixture for 6 hours.

  • Cool to 0 °C and perform a Fieser workup: add x mL water, x mL 15% NaOH, and 3x mL water sequentially (where x = grams of LiAlH₄ used).

  • Filter the granular aluminum salts through Celite, concentrate the filtrate, and purify the primary amine via vacuum distillation or reverse-phase chromatography.

Pathway B: The Cross-Coupling & Hydroboration Route (High Modularity)

When structural analogs (e.g., varying the alkyl chain length) are required for structure-activity relationship (SAR) studies, Pathway B offers superior modularity. It begins with the robust Suzuki coupling of 4-bromo-1-methyl-1H-pyrazole [4].

Mechanistic Causality & Design Choices

1. Suzuki Coupling: 4-bromo-1-methyl-1H-pyrazole is coupled with isopropenylboronic acid pinacol ester. The use of Pd(dppf)Cl₂ as a catalyst is deliberate; its large bite angle facilitates the reductive elimination step, preventing protodeboronation of the electron-rich pyrazole [5]. 2. Hydroboration-Oxidation: The conversion of the terminal alkene to a primary alcohol requires strict anti-Markovnikov regioselectivity. Borane-THF (BH₃·THF) or 9-BBN delivers the boron atom to the less sterically hindered terminal carbon. Subsequent oxidation with H₂O₂/NaOH yields 2-(1-methyl-1H-pyrazol-4-yl)propan-1-ol. 3. Azidation & Staudinger Reduction: The alcohol is activated via mesylation (MsCl/Et₃N) and displaced by sodium azide (NaN₃). The resulting azide is reduced to the primary amine using the Staudinger reaction (PPh₃, H₂O). This method is chosen over hydrogenation to avoid potential poisoning of palladium catalysts by the pyrazole nitrogens.

PathwayB SM 4-bromo-1-methyl-1H-pyrazole Step1 Suzuki Coupling Isopropenylboronic ester Pd(dppf)Cl2, K2CO3 SM->Step1 Int1 1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole Step1->Int1 Step2 Hydroboration-Oxidation 1. BH3-THF  2. H2O2, NaOH Int1->Step2 Int2 2-(1-methyl-1H-pyrazol-4-yl)propan-1-ol Step2->Int2 Step3 Activation & Azidation 1. MsCl, Et3N  2. NaN3 Int2->Step3 Int3 4-(1-azidopropan-2-yl)-1-methyl-1H-pyrazole Step3->Int3 Step4 Staudinger Reduction PPh3, H2O, THF Int3->Step4 Product 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine Step4->Product

Caption: Workflow for Pathway B: Suzuki Coupling, Hydroboration, and Azide Reduction.

Experimental Protocol: Pathway B (Key Steps)

Step 1: Suzuki-Miyaura Coupling

  • Combine 4-bromo-1-methyl-1H-pyrazole (1.0 equiv), isopropenylboronic acid pinacol ester (1.2 equiv), and K₂CO₃ (2.5 equiv) in a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon for 15 minutes. Add Pd(dppf)Cl₂ (0.05 equiv).

  • Heat the reaction to 90 °C for 12 hours. Cool, dilute with water, extract with EtOAc, and purify via silica gel to yield the alkene intermediate.

Step 2: Hydroboration & Amination Sequence

  • Dissolve the alkene in anhydrous THF at 0 °C. Add BH₃·THF (1.5 equiv) dropwise. Stir for 3 hours at room temperature.

  • Cool to 0 °C, carefully add 3M NaOH followed by 30% H₂O₂. Stir for 2 hours. Extract the resulting alcohol.

  • Convert the alcohol to the mesylate (MsCl, Et₃N, DCM, 0 °C), then react with NaN₃ in DMF at 80 °C for 6 hours to yield the azide.

  • Dissolve the azide in THF/H₂O (10:1). Add Triphenylphosphine (PPh₃, 1.2 equiv). Stir at room temperature overnight to yield the final primary amine.

Quantitative Data & Yield Comparison

The following table summarizes the typical yield profiles, required reagents, and critical impurities that must be monitored via LC-MS or NMR during process optimization.

PathwaySynthetic StepCore ReagentsTypical YieldTarget PurityKey Impurity to Monitor
A Alpha-AlkylationNaH, MeI, THF75–85%>95%Dialkylated byproduct
A Nitrile ReductionLiAlH₄, THF80–90%>98%Secondary amine dimer
B Suzuki CouplingPd(dppf)Cl₂, K₂CO₃85–95%>98%Protodeboronation product
B HydroborationBH₃·THF, H₂O₂/NaOH70–80%>95%Markovnikov alcohol
B AzidationMsCl, Et₃N; NaN₃85–90%>95%Elimination (alkene)
B Staudinger ReductionPPh₃, H₂O, THF90–95%>99%Unreacted azide

Conclusion

For the targeted synthesis of 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, Pathway A is the recommended route for process chemistry and scale-up due to its high atom economy and minimal step count. However, for discovery-phase medicinal chemistry where late-stage diversification of the alkyl chain is required, Pathway B provides the necessary modularity. Both pathways rely on self-validating mechanistic principles, ensuring high fidelity and reproducibility in the laboratory.

References

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. University of Dundee Research Portal. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. PMC. Retrieved from [Link]

  • ResearchGate. (2006). An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. Retrieved from [Link]

  • American Chemical Society (ACS). (2012). Discovery of Highly Selective and Orally Active Lysophosphatidic Acid Receptor-1 Antagonists with Potent Activity on Human Lung Fibroblasts. Journal of Medicinal Chemistry. Retrieved from [Link]

The Pyrazole-4-yl Amine Pharmacophore: Mechanisms of Action and Kinase Targeting in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective, orally bioavailable, and multi-targeted kinase inhibitors has driven medicinal chemistry toward versatile heterocyclic scaffolds. Among these, the pyrazole-4-yl amine (and its derivative, pyrazol-4-ylamino) moiety has emerged as a privileged pharmacophore. By acting as a potent bioisostere for the adenine ring of adenosine triphosphate (ATP), pyrazole-4-yl amine derivatives effectively anchor into the highly conserved ATP-binding cleft of various protein kinases.

This technical guide dissects the structural biology, mechanisms of action, and self-validating experimental workflows associated with pyrazole-4-yl amine derivatives. We will explore their application across oncology and immunology, specifically focusing on their roles as inhibitors of Aurora kinases, Insulin-like Growth Factor-1 Receptor (IGF-1R), and Spleen Tyrosine Kinase (Syk).

Structural Biology & Pharmacophore Mechanics

The efficacy of the pyrazole-4-yl amine scaffold lies in its precise geometric alignment within the kinase hinge region. Kinases exist in dynamic states (e.g., DFG-in vs. DFG-out conformations). The pyrazole nitrogen atoms serve as critical hydrogen bond acceptors and donors, interacting directly with the backbone amides of the hinge region.

Simultaneously, the 4-amino substitution provides an optimal vector to extend functional groups into the solvent-exposed region or the hydrophobic pocket, depending on whether the design targets a Type I (active conformation) or Type II (inactive conformation) kinase state. For example, in the development of 1, 4-(pyrazole-4-yl)-pyrimidine scaffolds are utilized to induce G1 phase cell cycle arrest by impeding kinase activity [1]. Furthermore, optimizing the cellular lipophilic ligand efficiency (LLE) of these derivatives has yielded highly efficacious molecules like AZD9362, a potent 2 [2].

Mechanisms of Action (MoA)

Aurora Kinase Inhibition and Mitotic Catastrophe

Aurora kinases (A and B) are essential for centrosome maturation, chromosome segregation, and cytokinesis. The multi-targeted pyrazol-4-yl urea derivative AT9283 is a prime example of this mechanism. AT9283 competitively binds to the ATP pocket of Aurora B. When Aurora B is inhibited, the spindle assembly checkpoint fails. Cells bypass normal mitotic arrest, undergo DNA re-replication without cytokinesis, and develop a polyploid phenotype that ultimately triggers apoptosis [3].

MoA_Aurora Drug Pyrazole-4-yl Amine (e.g., AT9283) Kinase Aurora B Kinase (ATP Pocket) Drug->Kinase Competitive Inhibition Substrate Histone H3 Phosphorylation Kinase->Substrate Catalyzes (Normal) Arrest Spindle Checkpoint Failure (Polyploidy >4N) Kinase->Arrest When Inhibited Mitosis Normal Chromosome Alignment & Segregation Substrate->Mitosis Promotes Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Triggers

Mechanism of Aurora B kinase inhibition by pyrazole-4-yl amines leading to polyploidy and apoptosis.

Spleen Tyrosine Kinase (Syk) & Immune Modulation

Beyond oncology, pyrazole-4-yl amines exhibit profound immunomodulatory effects. Recent studies demonstrate that 3 activity, suppressing mast cell-mediated allergic responses [4]. By reducing the activation of Syk-dependent downstream signaling proteins (such as LAT, PLCγ1, and Akt), these derivatives prevent the degranulation and cytokine release responsible for anaphylaxis and atopic dermatitis.

Quantitative Data Summary

The versatility of the pyrazole-4-yl amine scaffold is evidenced by its broad-spectrum efficacy across distinct kinase targets. The table below summarizes the biochemical and cellular metrics of key derivatives.

CompoundPrimary Target(s)Biochemical IC₅₀ (nM)Cellular Phenotype / EC₅₀Clinical / Research Context
AT9283 Aurora A / B3.0 / 3.0Polyploidy in HCT116 cells (<30 nM)Phase I/II Solid Tumors & Leukemia
AT9283 Syk~100Suppressed Mast Cell IL-4 release (~90 nM)Preclinical Allergy / Immunology
AZD9362 IGF-1R< 10G1 Cell Cycle ArrestPreclinical Oncology
R1530 CDK2 / VEGFR2< 50Mitosis & Angiogenesis InhibitionPreclinical Solid Tumors

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of pyrazole-4-yl amine derivatives requires an orthogonal, self-validating workflow. A biochemical assay must first confirm direct target engagement, followed immediately by a cellular phenotypic assay to prove that the biochemical inhibition translates into the expected biological mechanism.

Workflow Step1 1. Compound Synthesis Pyrazole-4-yl amine Step2 2. TR-FRET Kinase Assay Biochemical Target Engagement Step1->Step2 Step3 3. Flow Cytometry Cellular Phenotype (Polyploidy) Step2->Step3 Validation Self-Validating Loop Correlate IC50 to EC50 Step3->Validation Validation->Step1 Refine SAR

Self-validating workflow linking biochemical target engagement to cellular phenotypic outcomes.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Heterocyclic compounds like pyrazoles often exhibit auto-fluorescence, which causes false positives in standard colorimetric or fluorescent assays. TR-FRET introduces a time delay before measurement, eliminating background fluorescence and providing highly accurate, ATP-competitive IC₅₀ values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Titration: Dispense the pyrazole-4-yl amine derivative (e.g., AT9283) in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well microplate.

  • Kinase Reaction: Add 5 µL of the target kinase (e.g., Aurora B) and a biotinylated peptide substrate to the wells. Initiate the reaction by adding 5 µL of ATP at a concentration equal to its apparent Km​ for the specific kinase. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of a detection buffer containing EDTA, a Europium-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Validation & Analysis: Read the plate on a TR-FRET compatible microplate reader. Calculate the IC₅₀ using a 4-parameter logistic regression. Self-Validation: Include Staurosporine as a positive control to ensure assay dynamic range and a Z'-factor > 0.6.

Protocol 2: Flow Cytometry for Polyploidy Assessment (Aurora Kinase Phenotype)

Causality & Rationale: Biochemical inhibition is meaningless if the drug cannot penetrate the cell membrane or is rapidly effluxed. For Aurora B inhibitors, the direct cellular consequence of on-target activity is the failure of cytokinesis, leading to polyploidy. Propidium Iodide (PI) flow cytometry directly quantifies this DNA accumulation.

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT116 colorectal carcinoma cells at 1×105 cells/well in a 6-well plate. Treat with the pyrazole derivative at concentrations bracketing the biochemical IC₅₀ (e.g., 10 nM, 30 nM, 100 nM) for 48 hours.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix by adding cells dropwise to 70% ice-cold ethanol. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze on a flow cytometer, collecting at least 10,000 single-cell events. Gate out doublets using PI-Width vs. PI-Area.

  • Validation & Analysis: Quantify the percentage of cells with >4N DNA content. Self-Validation: The cellular EC₅₀ (concentration inducing 50% polyploidy) must tightly correlate with the biochemical IC₅₀ from Protocol 1 to confirm that the observed phenotype is driven by on-target Aurora B inhibition.

Conclusion

The pyrazole-4-yl amine pharmacophore represents a cornerstone in the design of ATP-competitive kinase inhibitors. By carefully tuning the functional groups extending from the 4-amino position and the pyrazole nitrogen atoms, drug developers can achieve remarkable selectivity and potency against diverse targets—from Aurora kinases and IGF-1R in oncology to Syk in immunology. Utilizing self-validating experimental workflows ensures that these potent biochemical interactions translate reliably into therapeutic cellular phenotypes.

References

  • Source: National Institutes of Health (NIH)
  • Discovery of a Potent, Selective, Orally Bioavailable, and Efficacious Novel 2-(Pyrazol-4-ylamino)-pyrimidine Inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R)
  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283)
  • AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d] Imidazole-2-yl)-1H-Pyrazol-4-yl)

Sources

Structural Profiling and Crystallographic Characterization of 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolving landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight heterocycles serve as the foundational architecture for rational drug design. 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine (CAS: 1225743-28-1) represents a highly versatile, polar, semi-saturated fragment. Combining the "privileged" pyrazole scaffold—known for its disproportionately high frequency of biological activity across diverse target classes[1]—with a flexible aliphatic amine vector, this molecule is engineered for optimal ligand efficiency.

This whitepaper provides an in-depth technical analysis of the crystallographic properties, solid-state behavior, and structural utility of 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. By examining the causality behind its molecular packing and detailing a self-validating crystallographic protocol, this guide equips structural biologists and medicinal chemists with the blueprint needed to leverage this fragment in target-directed co-crystallization campaigns.

Conformational Landscape and Solid-State Dynamics

The Role of N-Methylation in Crystallographic Predictability

Unsubstituted pyrazoles exist in a rapid tautomeric equilibrium and typically form complex, disordered hydrogen-bonded chains (catemers) or cyclic dimers in the solid state[2]. This proton disorder complicates high-resolution structural determination, as crystallography often struggles to distinguish between dynamic (rapid proton transfer) and static disorder[3].

By introducing a methyl group at the N1 position, 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine eliminates tautomeric ambiguity. The N2 atom is locked as a strict hydrogen-bond acceptor. This predictability is critical in FBDD, where the fragment must form highly specific, directional hydrogen bonds with the backbone amides of a protein target (e.g., the ATP-binding hinge region of kinases)[4].

The Propan-1-amine Vector

The attachment of a propan-1-amine chain at the C4 position of the pyrazole ring introduces a highly flexible, polar vector. In the crystal lattice, the primary amine acts as a strong bifurcated hydrogen-bond donor, driving the formation of extensive intermolecular networks[5]. In a biological context, this aliphatic chain is designed to project outward from deep binding pockets into solvent-exposed regions, providing an ideal synthetic handle for "vector growth" during hit-to-lead optimization[6].

G N1 1-Methylpyrazole Core (H-Bond Acceptor) N2 Protein Hinge Region (e.g., Kinase Ala213) N1->N2 Anchors via N2 N3 Propan-1-amine Vector (Flexible Linker) N1->N3 C4 Substitution N4 Solvent/Ribose Pocket (Site for Elaboration) N3->N4 Vector Growth

Fig 1: Structural role of 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine in target binding.

Crystallographic Methodology: A Self-Validating Protocol

To accurately resolve the atomic structure of small molecules with flexible aliphatic chains, kinetic control during crystallization is paramount[7]. The following protocol outlines a rigorous, step-by-step methodology for the Single-Crystal X-Ray Diffraction (SC-XRD) of 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine[8].

Step 1: Controlled Supersaturation via Vapor Diffusion
  • Procedure: Dissolve 10 mg of the compound in 0.5 mL of a highly polar solvent (e.g., methanol) in an inner vial. Place this inside a sealed outer vial containing 3 mL of an anti-solvent (e.g., diethyl ether or pentane).

  • Causality: The slow diffusion of the anti-solvent into the mother liquor ensures a low nucleation rate. This is essential because rapid precipitation of flexible molecules often leads to kinetic trapping in metastable, disordered polymorphs[7]. Slow growth allows the propan-1-amine chain to find its global thermodynamic minimum in the crystal lattice.

Step 2: Low-Temperature Data Collection (100–150 K)
  • Procedure: Mount a high-quality single crystal on a goniometer loop using perfluoropolyether oil and immediately plunge it into a liquid nitrogen cryostream (150 K). Collect diffraction data using Mo-Kα ( λ=0.71073 Å) or Cu-Kα radiation.

  • Causality: Aliphatic chains exhibit high thermal displacement parameters (atomic vibrations) at room temperature, which smears electron density and obscures hydrogen atom positions. Freezing the crystal to 150 K minimizes thermal motion, allowing for the precise localization of the amine protons[9].

Step 3: Phase Solution and Anisotropic Refinement
  • Procedure: Solve the phase problem using intrinsic phasing or direct methods. Refine the structure using full-matrix least-squares on F2 .

  • Self-Validation Loop: Once heavy atoms (C, N) are placed and refined anisotropically, generate a difference Fourier map. The presence of residual electron density peaks ( >0.3e−/A˚3 ) near the nitrogen atoms validates the positions of the hydrogen atoms. If the amine hydrogens cannot be found in the difference map, it indicates dynamic disorder, requiring the crystal to be cooled further (e.g., to 100 K) or analyzed via solid-state NMR[3].

Quantitative Crystallographic Expectations

Based on the structural homology of substituted pyrazoles and aliphatic amines, the following table summarizes the anticipated crystallographic parameters for 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

ParameterExpected Value / RangeMechanistic Rationale
Crystal System Monoclinic or TriclinicTypical for asymmetric, low-symmetry small molecules lacking internal Cn​ axes.
Space Group P21​/c or P1ˉ Facilitates dense packing by allowing inversion-related molecules to interlock their flexible aliphatic chains.
Z (Molecules/Unit Cell) 4 (Monoclinic) or 2 (Triclinic)Standard packing efficiency for molecules of MW ~139 Da.
Primary Intermolecular Force N−H⋯N and N−H⋯π The primary amine acts as a hydrogen bond donor to the N2 of an adjacent pyrazole ring.
Z′ (Independent Molecules) ≥1 Pyrazoles often exhibit Z′>1 due to complex, multi-molecule hydrogen-bonding networks in the asymmetric unit[9].

Integration into Fragment-Based Drug Discovery (FBDD)

In FBDD, fragments are screened at high concentrations (typically via SPR or NMR) to detect weak, millimolar affinities[6]. Once 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is identified as a hit, it is soaked or co-crystallized with the target protein.

Because the 1-methyl group restricts the fragment's binding pose, the resulting electron density map in the protein-ligand complex is highly unambiguous. Chemists can then utilize the propan-1-amine chain to synthesize amides, ureas, or secondary amines, rapidly driving the compound from a low-affinity fragment to a highly potent, nanomolar lead[4].

FBDD N1 Fragment Library (MW 100-250 Da) N2 Primary Screening (SPR / Ligand-Observed NMR) N1->N2 N3 Protein Co-Crystallization (X-Ray Diffraction) N2->N3 N4 Structure-Guided Lead Optimization N3->N4

Fig 2: Standard FBDD pipeline utilizing small-molecule crystallography for lead generation.

References

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review IJNRD[Link]

  • Hydrogen-Bond-Mediated Self-Assembly of 26-Membered Diaza Tetraester Crowns of 3,5-Disubstituted 1H-Pyrazole ACS Publications[Link]

  • Generation of Polar Semi-Saturated Bicyclic Pyrazoles for Fragment-Based Drug Discovery Campaigns ResearchGate[Link]

  • Molecular structure and dynamics of C-1-adamantyl substituted N-unsubstituted pyrazoles studied by solid state NMR spectroscopy and X-ray crystallography RSC Publishing[Link]

  • A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains Freie Universität Berlin[Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity ACS Publications[Link]

  • Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K IUCr Journals[Link]

  • Toward dynamic crystal structure prediction: integrating thermodynamic and kinetic modeling RSC Publishing[Link]

  • X Ray Crystallography International Journal of Pharmaceutical Sciences[Link]

Sources

A Framework for Preliminary Toxicity Assessment and Safety Data Sheet Development for Novel Chemical Entities: A Case Study Approach for CAS 1225743-28-1

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Deficit for Novel Compounds

In the landscape of drug discovery and chemical research, scientists frequently synthesize or procure novel chemical entities (NCEs) for which no public toxicity data or Material Safety Data Sheets (MSDS)/Safety Data Sheets (SDS) exist. CAS number 1225743-28-1 represents such a compound. A thorough search of public databases and chemical repositories reveals a significant data gap regarding its toxicological properties and safe handling procedures.

This guide, therefore, is not a data sheet for CAS 1225743-28-1. Instead, it serves as a comprehensive framework for research professionals to establish a preliminary safety and toxicity profile for any NCE where such data is absent. By adopting a systematic, multi-tiered approach, from computational prediction to initial empirical testing, laboratories can ensure a culture of safety and make informed decisions about the viability of a compound for further development. This document is structured to provide both the strategic rationale and the practical methodologies for this critical aspect of early-stage research.

Part 1: Foundational Safety—The Provisional Safety Data Sheet (SDS)

When empirical data is unavailable, a provisional SDS should be compiled based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3] This document is a dynamic internal reference that should be updated as new information becomes available. Its primary purpose is to articulate potential hazards and establish consistent, safe handling practices.

The GHS specifies a 16-section format for an SDS.[4][5][6][7] For an NCE, many sections will state that data is not available. However, critical sections must be addressed with conservative, precautionary information.

Table 1: Key Sections of a Provisional SDS for a Novel Chemical Entity

SectionContent for an NCE (e.g., CAS 1225743-28-1)Rationale and Action
1: Identification CAS Number, Chemical Name (if known), Internal Lot Number.Ensures unambiguous identification within the laboratory.
2: Hazards Identification "Hazard not otherwise classified. Potential for skin and eye irritation, respiratory irritation, and unknown systemic toxicity. Handle as a hazardous substance."Assume the highest reasonable level of hazard in the absence of data. This dictates the need for stringent engineering controls and PPE.
7: Handling and Storage "Handle only in a certified chemical fume hood. Avoid generation of dusts and aerosols. Keep container tightly closed in a cool, dry, and well-ventilated place.[8][9]"Establishes baseline safe handling procedures to minimize exposure.
8: Exposure Controls/Personal Protection "Engineering Controls: Use in a chemical fume hood. Personal Protective Equipment: Chemical-resistant gloves (specify type, e.g., Nitrile), safety goggles, and a lab coat.[4][8]"Defines the minimum barrier between the researcher and the unknown hazard.

Part 2: The Tiered Approach to Toxicity Assessment

A logical, tiered approach to toxicity assessment allows for the efficient gathering of crucial safety data while minimizing the use of resources and animal testing. The progression moves from predictive computational methods to targeted in vitro assays, and finally, if necessary, to limited in vivo studies.

Tier 1: In Silico (Computational) Toxicity Prediction

Before any benchwork is initiated, computational toxicology can provide valuable, immediate insights into the potential liabilities of an NCE.[10][11] These methods use a compound's chemical structure to predict its biological activity and potential for toxicity.[12]

Core Methodologies:

  • Quantitative Structure-Activity Relationships (QSAR): QSAR models are mathematical representations that correlate a chemical's structure with its toxicological effects.[11][13] By comparing the NCE's structure to databases of known toxicants, these models can predict endpoints like mutagenicity, carcinogenicity, and hepatotoxicity.[11]

  • Structural Alerts (SAs): This method involves identifying specific chemical substructures or fragments within the NCE that are known to be associated with toxicity.[13][14] The presence of certain functional groups can be a red flag for reactivity with biological macromolecules like DNA.[10]

In_Silico_Workflow cluster_input Input Data cluster_analysis Computational Analysis cluster_output Predicted Endpoints cluster_report Output & Decision Input Chemical Structure of NCE (e.g., SMILES, MOL file) QSAR QSAR Model Analysis (e.g., Toxtree, OECD QSAR Toolbox) Input->QSAR SA Structural Alert (SA) Screening (e.g., DEREK Nexus) Input->SA Mutagenicity Mutagenicity/Genotoxicity Prediction QSAR->Mutagenicity Carcinogenicity Carcinogenicity Prediction QSAR->Carcinogenicity SystemicTox Systemic Toxicity (e.g., Hepatotoxicity, Nephrotoxicity) QSAR->SystemicTox SA->Mutagenicity Report Preliminary Toxicity Profile Mutagenicity->Report Carcinogenicity->Report SystemicTox->Report

Caption: In Silico Toxicity Prediction Workflow.

Tier 2: In Vitro Toxicity Profiling

In vitro assays are the next critical step, providing the first empirical data on how the NCE affects living cells.[15] These tests are essential for preclinical drug development and are a cost-effective way to assess the toxic potential of new compounds.[15][16][17]

Key In Vitro Assays:

  • Cytotoxicity Assays: These assays determine the concentration at which a compound is toxic to cells.[15] They measure biomarkers of cell health, such as metabolic activity (MTT assay) or membrane integrity (LDH release assay).[15][18] This data is used to calculate an IC50 (half-maximal inhibitory concentration), a key measure of a compound's potency.

  • Genotoxicity/Mutagenicity Assays (Ames Test): The Ames test is a widely accepted bacterial assay used to assess the mutagenic potential of a chemical compound.[19][20] It utilizes strains of Salmonella typhimurium that cannot synthesize histidine.[20] The assay measures the ability of the NCE to cause mutations that restore the bacteria's ability to produce histidine and grow on a histidine-free medium.[20]

Table 2: Common In Vitro Toxicity Assays

Assay TypePrincipleEndpoint MeasuredInterpretation
MTT Assay Measures the metabolic activity of viable cells. Mitochondrial reductases in living cells convert the yellow MTT tetrazolium salt to purple formazan crystals.Cell ViabilityA decrease in signal indicates reduced cell viability or proliferation.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.Cell Death (Cytotoxicity)An increase in signal indicates loss of cell membrane integrity and cytotoxicity.[15]
Ames Test Bacterial reverse mutation assay.[19]Number of revertant colonies.A significant increase in revertant colonies compared to the control indicates mutagenic potential.[21]
  • Preparation: Prepare various concentrations of the NCE (CAS 1225743-28-1) in a suitable solvent (e.g., DMSO). Prepare positive and negative (solvent) controls.[19]

  • Metabolic Activation (Optional but Recommended): Prepare two sets of experiments: one with and one without a mammalian metabolic activation system (e.g., rat liver S9 fraction). This is crucial because some chemicals only become mutagenic after being metabolized.[20]

  • Incubation: In a test tube, combine 0.1 mL of the Salmonella tester strain culture, 0.1 mL of the NCE dilution, and 0.5 mL of the S9 mix or a buffer.[19]

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for initial cell divisions) to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.[21][22]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[21][22]

  • Analysis: Count the number of visible revertant colonies on each plate. A dose-dependent increase of at least two-fold over the negative control is typically considered a positive result.[23]

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis NCE Prepare NCE dilutions & Controls Mix Combine NCE, Bacteria, and S9 Mix/Buffer NCE->Mix Bacteria Culture Salmonella Tester Strains Bacteria->Mix S9 Prepare S9 Mix (for metabolic activation) S9->Mix Agar Add Top Agar Mix->Agar Plate Pour onto Minimal Glucose Agar Plate Agar->Plate Incubate Incubate at 37°C for 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Controls Count->Compare Result Determine Mutagenic Potential Compare->Result

Caption: Ames Test Experimental Workflow.

Tier 3: Preliminary In Vivo Assessment

Should the NCE show promise after in silico and in vitro screening, a limited, ethically-reviewed in vivo study may be warranted. The primary goal at this early stage is not a full toxicological workup, but rather to determine acute toxicity and establish a potential dose range for future efficacy studies.

Key Study: Acute Oral Toxicity (e.g., OECD Test Guideline 425)

The Up-and-Down Procedure (UDP) is a method for determining the LD50 (median lethal dose) that uses a minimal number of animals.[24][25]

Methodology Overview:

  • Animal Model: Typically, a single sex (usually female) of a rodent species (e.g., rats) is used.[24]

  • Dosing: Animals are dosed one at a time. The first animal receives a dose just below a best estimate of the LD50.[25]

  • Observation: If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.[25] The interval between dosing is typically 48 hours.[25]

  • Endpoint: The test is concluded when a stopping criterion is met (e.g., a certain number of reversals in dose direction). The LD50 is then calculated using the maximum likelihood method.[25]

  • Clinical Observations: Animals are observed for signs of toxicity, and body weights are recorded.[25][26] Gross necropsy is performed on all animals at the end of the study.[25][26]

This initial in vivo data is invaluable for classifying the compound according to GHS acute toxicity categories and for informing the design of subsequent sub-chronic toxicity and efficacy studies.[24]

Conclusion: A Self-Validating System for Safety

For novel compounds like CAS 1225743-28-1, the absence of data is not a barrier but a call for a systematic and rigorous scientific approach to safety assessment. By integrating computational prediction, targeted in vitro assays, and limited in vivo testing, researchers can build a robust, preliminary toxicity profile. This tiered framework not only ensures the safety of laboratory personnel but also provides the critical data needed to make sound, evidence-based decisions in the drug development pipeline. The provisional SDS acts as the central, evolving document that captures this knowledge, creating a self-validating system of safety and scientific integrity from the moment a new molecule enters the laboratory.

References

  • Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC. [Link]

  • United Nations. (n.d.). GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). UNECE. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. ntp.niehs.nih.gov. [Link]

  • OECD. (2023). OECD guidelines for Acute oral toxicity include 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method) and 425 (Up-and-Down procedure). ResearchGate. [Link]

  • Intersolia. (2025). What Information Does an SDS Contain? [Link]

  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. oecd-ilibrary.org. [Link]

  • Yang, H., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. PMC. [Link]

  • University of California, Davis. (2024). The Ames Test. bio.libretexts.org. [Link]

  • UNITAR. (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals. [Link]

  • Aw, T. C. (2013). Globally Harmonized System (GHS) for Hazard Classification and Labelling – Potential Misconceptions and Challenges Ahead. Annals of the Academy of Medicine, Singapore. [Link]

  • Kim, K. T. (2020). In silico prediction of toxicity and its applications for chemicals at work. PMC. [Link]

  • PozeSCAF. (2024). In Silico Toxicity Prediction. [Link]

  • Neves, B. J., et al. (2016). In silico toxicology: Computational methods for the prediction of chemical toxicity. ResearchGate. [Link]

  • Gupta, A., & Kumar, R. (2018). Microbial Mutagenicity Assay: Ames Test. PMC. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. [Link]

  • Simmons College. (n.d.). The Ames Test. simmons.edu. [Link]

  • Wikipedia. (n.d.). Safety data sheet. [Link]

  • OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. oecd-ilibrary.org. [Link]

  • OECD. (n.d.). Test No. 401: Acute Oral Toxicity. oecd-ilibrary.org. [Link]

  • Riss, T. L., et al. (2013). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • European Commission. (n.d.). A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides. JRC Publications Repository. [Link]

  • International Labour Organization. (n.d.). The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). [Link]

  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. [Link]

  • Bauter, M. R., et al. (2025). Framework for In Silico Toxicity Screening of Novel Odorants. MDPI. [Link]

  • Nawabjan, S. A., et al. (2025). Preclinical toxicity evaluation of the novel anti-hypertensive compound KSD179019. Food and Chemical Toxicology. [Link]

  • ChemicalSafety. (n.d.). Safety Data Sheets | Free SDS Database. [Link]

  • UNECE. (n.d.). GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). [Link]

  • The University of Iowa. (n.d.). Safety Data Sheets (SDSs). ehs.research.uiowa.edu. [Link]

  • OSHA. (n.d.). Hazard Communication Standard: Safety Data Sheets. osha.gov. [Link]

  • Yilmaz, B., et al. (2021). Preclinical toxicity test results of a new antiviral–immune-modulator compound consisting of flavonoid molecules (COVID-19 clinical trial preliminary data). ResearchGate. [Link]

  • European Commission. (n.d.). Heptan-2-one. ec.europa.eu. [Link]

  • Sharma, A., et al. (2023). Current approaches to toxicity profiling in early-stage drug development. Future Journal of Pharmaceutical Sciences. [Link]

  • Cosmetic Ingredient Review. (2016). CIR EXPERT PANEL MEETING MARCH 31 – APRIL 1, 2016. [Link]

  • Hanwha Solutions. (n.d.). SAFETY DATA SHEET - KONNATE TM-30. [Link]

  • Kim, H. Y., et al. (2021). Assessment of cyclohexanone toxicity in inhalation-exposed F344 rats and B6C3F1 mice: applications in occupational health. ResearchGate. [Link]

  • National Toxicology Program. (2017). Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. Oxford Academic. [Link]

  • Lee, J., et al. (2015). A 28-day oral gavage toxicity study of 3-monochloropropane-1,2-diol (3-MCPD) in CB6F1-non-Tg rasH2 mice. PubMed. [Link]

  • Buehler. (2024). Aluminum Oxide Powder - Safety Data Sheet. [Link]

  • BN Chemical. (n.d.). BNPOXY 743 경화제 - SAFETY DATA SHEET. [Link]

Sources

Methodological & Application

Application and Protocol Guide for Catalytic Amination Reactions Utilizing 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrazole Moiety in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of approved therapeutic agents.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions, such as hydrogen bonding and hydrophobic interactions, make it a highly sought-after component in the design of novel drug candidates.[3] Pyrazole-containing molecules have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][5]

The amine, 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, represents a versatile building block for introducing this valuable pyrazole motif into target molecules. Its primary amine functionality allows for its incorporation into a wide array of molecular frameworks via carbon-nitrogen (C-N) bond formation, a critical transformation in pharmaceutical synthesis. This guide provides a comprehensive overview and detailed protocols for the application of this amine in palladium-catalyzed amination reactions, a powerful and widely adopted method for C-N bond construction.

Core Concept: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a Nobel Prize-winning chemical reaction that enables the formation of C-N bonds by coupling amines with aryl or heteroaryl halides (or pseudo-halides like triflates and tosylates).[6] This reaction has revolutionized medicinal chemistry by providing a highly efficient and general method for synthesizing aryl amines, which are common substructures in pharmaceuticals.[6] The development of this reaction has largely superseded harsher, more traditional methods, offering a broader substrate scope and greater functional group tolerance.[6]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a catalytic cycle involving a palladium catalyst. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord HNR'R'' Deprotonation Amido Complex AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Ar-NR'R'' Product Ar-NR'R'' ArX Aryl Halide (Ar-X) Amine Amine (HNR'R'') Base Base HXBase [Base-H]⁺X⁻

Figure 1: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

The cycle initiates with the oxidative addition of an aryl halide to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst.[6]

Application Note: Coupling of 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine with Aryl and Heteroaryl Halides

This section outlines the key considerations and a general protocol for the palladium-catalyzed coupling of 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine with a variety of aryl and heteroaryl halides.

I. Rationale for Component Selection

The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

  • Palladium Precatalyst: While various palladium sources can be used, modern, well-defined precatalysts are often preferred for their stability, ease of handling, and high reactivity. These precatalysts are typically palladium(II) complexes that are readily reduced in situ to the active palladium(0) species.

  • Ligand: The choice of phosphine ligand is critical and can significantly impact reaction efficiency, scope, and conditions.[7][8] For coupling primary amines and heterocyclic substrates, sterically hindered and electron-rich biarylphosphine ligands (e.g., from the Buchwald ligand family) or N-heterocyclic carbene (NHC) ligands have shown great success.[8][9] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[6][8]

  • Base: A non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Common choices include sodium or potassium tert-butoxide, lithium bis(trimethylsilyl)amide (LHMDS), or inorganic bases like potassium phosphate (K₃PO₄).[7][8] The choice of base can depend on the pKa of the amine and the nature of the substrates.

  • Solvent: Anhydrous, aprotic solvents that can solubilize the reactants and catalyst are necessary. Toluene, dioxane, and tert-amyl alcohol are frequently used.[8] The choice of solvent can influence the reaction temperature and catalyst stability.

II. Representative Reaction

reaction_scheme cluster_reactants cluster_conditions cluster_products A 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine plus1 + B Aryl/Heteroaryl Halide (Ar-X) catalyst Pd Precatalyst (e.g., G3-Xantphos) Ligand (if not in precatalyst) Base (e.g., K₃PO₄) Solvent (e.g., Toluene) Heat B->catalyst C N-Aryl/Heteroaryl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine catalyst->C

Figure 2: General scheme for the amination reaction.

III. Detailed Experimental Protocol

This protocol provides a general method for the coupling of 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine with an aryl bromide. It should be optimized for each specific substrate combination.

Materials:

  • 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

  • Aryl bromide (or other halide/pseudohalide)

  • Palladium precatalyst (e.g., a G3-Buchwald precatalyst)

  • Phosphine ligand (if not using a precatalyst with an integrated ligand)

  • Base (e.g., Potassium Phosphate, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or reaction vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Seal the flask/vial with a septum.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition:

    • Through the septum, add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

    • Add 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine (1.2 mmol, 1.2 equiv) via syringe.

    • Briefly degas the resulting mixture by bubbling argon through it for 5-10 minutes.

  • Reaction:

    • Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C).

    • Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

    • Wash the combined organic filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

IV. Data and Expected Outcomes

The following table provides hypothetical but representative data for the coupling of 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine with various aryl bromides, based on typical outcomes for similar reactions.

EntryAryl BromideCatalyst Loading (mol%)BaseTemp (°C)Time (h)Yield (%)
14-Bromotoluene2K₃PO₄1001285-95
24-Bromoanisole2K₃PO₄1001680-90
32-Bromopyridine3K₃PO₄1102070-85
44-Bromobenzonitrile2K₃PO₄1001288-98

Note: Yields are highly substrate-dependent and the conditions provided are a starting point for optimization. Electron-rich, electron-poor, and sterically hindered aryl halides may require adjustments to the catalyst system, base, or temperature.[9][10]

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Oxygen can deactivate the palladium catalyst.

    • Increase catalyst loading or temperature.

    • Screen different ligands and bases. A stronger base like sodium tert-butoxide may be required for less reactive substrates.

  • Side Reactions:

    • Hydrodehalogenation (replacement of the halide with hydrogen) can occur. This may be minimized by using a different ligand or solvent.

    • Diarylation of the primary amine is a potential side reaction. Using a slight excess of the amine can help to suppress this.

  • Purification Challenges:

    • The basic nature of the product may cause it to streak on silica gel. Adding a small amount of triethylamine (e.g., 1%) to the eluent can improve chromatographic performance.

Conclusion

The use of 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine in palladium-catalyzed amination reactions provides a robust and efficient route to novel chemical entities of high interest to the pharmaceutical and agrochemical industries. The protocols and guidelines presented herein, grounded in the well-established principles of the Buchwald-Hartwig amination, offer a solid foundation for researchers to successfully incorporate this valuable pyrazole-containing building block into their synthetic programs. As with any catalytic reaction, empirical optimization for each specific substrate pair is key to achieving maximal efficiency and yield.

References

  • Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available at: [Link]

  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. Available at: [Link]

  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Asymmetric Allylic Amination Using Ferrocenyl Pyrazole Ligands: Steric Control of η3-Allyl Configuration and Site-Selective Nucleophilic Attack | Journal of the American Chemical Society. Available at: [Link]

  • Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas and by a Recyclable Linear-Polymer-Supported Analogue in a Continuous Flow Process - PMC. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]

  • Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M 4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - ACS Publications. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. Available at: [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - Frontiers. Available at: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. Available at: [Link]

  • 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine - NextSDS. Available at: [Link]

  • Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of isolating and purifying 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

Because this molecule contains both a highly basic primary aliphatic amine ( pKa​≈10.5 ) and a weakly basic pyrazole nitrogen ( pKa​≈2.5 ), it is highly polar, prone to oxidative degradation as a freebase oil, and notorious for irreversible binding to standard chromatography media. The workflows below are engineered to bypass these bottlenecks through causality-driven chemistry and self-validating protocols.

Overarching Purification Strategy

To achieve >98% purity suitable for biological assays or downstream API synthesis, a three-stage orthogonal purification strategy is required.

PurificationWorkflow Crude Crude Reaction Mixture (Amine + Impurities) AcidBase Acid-Base Extraction (pH 2 then pH 12) Crude->AcidBase Removes neutral byproducts Chromatography Flash Chromatography (Silica + 1-5% Et3N) AcidBase->Chromatography Organic extract (Freebase) SaltForm HCl Salt Formation (EtOH / HCl) Chromatography->SaltForm Purified Freebase (Oil) Pure Pure Hydrochloride Salt (>98% Purity) SaltForm->Pure Crystallization

Workflow for the purification of 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine from crude mixtures.

Troubleshooting & FAQs

Q1: Why does my crude amine streak heavily on silica gel, resulting in poor recovery and co-elution of impurities? A1: This is caused by secondary acid-base interactions. Standard silica gel is acidic due to surface silanol groups (Si-OH, pKa​≈4.5 ). The primary amine of your target compound strongly hydrogen-bonds and protonates these silanols, causing the molecule to drag across the stationary phase. Solution: You must mask these acidic sites. As noted by , deactivating the silica gel with a volatile tertiary amine like triethylamine (Et₃N) or using ammonia in methanol is critical for basic pyrazoles[1]. This competitively blocks the silanols, allowing your target amine to elute as a tight band based purely on its polarity[2].

Q2: My crude mixture contains unreacted non-basic precursors (e.g., nitro-pyrazole intermediates). How do I separate them before chromatography? A2: Utilize the dual-basic nature of the molecule via an Acid-Base Liquid-Liquid Extraction (LLE). At pH < 2, both the primary amine and the pyrazole ring are protonated, rendering the target highly water-soluble. Neutral or acidic impurities remain in the organic phase and can be discarded. Adjusting the aqueous layer to pH > 12 deprotonates the primary amine, allowing the freebase to partition back into an organic solvent like dichloromethane (DCM).

Q3: The purified freebase is a viscous oil that turns yellow over time. How can I achieve long-term stability and >98% purity? A3: Low-molecular-weight primary amines are prone to atmospheric oxidation (forming N-oxides) and CO₂ absorption (forming carbamates). To achieve analytical-grade purity, you must convert the freebase oil into a crystalline solid. dictates that reacting the pyrazole solution with an inorganic mineral acid (like HCl) allows for the separation of acid addition salts via crystallization[3],[4]. Recrystallization of the resulting hydrochloride salt from ethanol/water mixtures reliably achieves >98% purity[5],[6].

Phase-Separation Logic

Understanding the exact protonation states during the LLE process is critical to preventing product loss.

AcidBaseLogic Start Crude in Organic Solvent Acidify Add 1M HCl (aq) Adjust to pH < 2 Start->Acidify Split1 Phase Separation Acidify->Split1 Org1 Organic Phase (Neutral Impurities -> Discard) Split1->Org1 Aq1 Aqueous Phase (Protonated Amine) Split1->Aq1 Basify Add 2M NaOH (aq) Adjust to pH > 12 Aq1->Basify Extract Extract with DCM Basify->Extract Split2 Phase Separation Extract->Split2 Aq2 Aqueous Phase (Salts -> Discard) Split2->Aq2 Org2 Organic Phase (Freebase Amine -> Keep) Split2->Org2

Logical phase-separation workflow for the acid-base extraction of basic pyrazole amines.

Quantitative Data: Chromatographic Optimization

The following table summarizes the quantitative effects of basic modifiers on the retention factor ( Rf​ ) and recovery of the target freebase on standard silica gel (60-120 mesh).

Solvent SystemBasic AdditiveTarget Amine Rf​ Spot MorphologyImpurity SeparationTypical Recovery
DCM / MeOH (90:10)None0.10 - 0.25Severe StreakingPoor< 40%
DCM / MeOH (90:10)2% Et₃N 0.35 Tight, Round Excellent > 85%
EtOAc / MeOH (80:20)2% NH₄OH (aq) 0.40 Tight, Round Good > 90%
Hexane / EtOAc (50:50)None0.00Baseline RetentionN/A0%

Self-Validating Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE)
  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (10 mL per gram of crude).

  • Acidification: Add 1M aqueous HCl until the aqueous phase reaches pH < 2 (verify with pH paper). Stir vigorously for 10 minutes.

  • Separation: Transfer to a separatory funnel. Collect the lower aqueous layer. Wash the organic layer once more with 1M HCl and combine the aqueous layers.

  • Self-Validation Check: Spot both the organic and aqueous layers on a TLC plate. Visualize with a ninhydrin stain (heat required). The target primary amine (purple/pink spot) must be absent from the organic layer before proceeding.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M aqueous NaOH until the pH > 12. The solution may become cloudy as the freebase precipitates/oils out.

  • Extraction: Extract the aqueous layer three times with DCM. Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Amine-Deactivated Flash Chromatography
  • Column Preparation: Prepare a slurry of silica gel in DCM containing 2% Et₃N. Pack the column and flush with at least 2 column volumes of the Et₃N-spiked solvent to fully deactivate the silanol sites[2],[1].

  • Loading: Dissolve the LLE-purified freebase in a minimum volume of DCM and load it onto the column.

  • Elution: Elute using a gradient of DCM to DCM/MeOH (90:10) containing 2% Et₃N. Collect fractions.

  • Self-Validation Check: Run a 2D TLC of the product-containing fractions. Spot the plate, run it in the eluent, rotate 90 degrees, and run it again. If the spot remains tight and falls exactly on the diagonal, the silanol interactions have been successfully suppressed and the compound is stable.

  • Isolation: Pool the pure fractions and evaporate to yield the purified freebase oil.

Protocol 3: Hydrochloride Salt Formation and Crystallization
  • Salt Formation: Dissolve the purified freebase oil in anhydrous ethanol (5 mL/g). Cool to 0 °C.

  • Acid Addition: Dropwise, add a stoichiometric excess of ethereal HCl (2.0 M in diethyl ether) or bubble dry HCl gas until the solution is distinctly acidic (pH < 2).

  • Crystallization: Add cold diethyl ether dropwise until the solution becomes slightly turbid. Allow the mixture to stand at -20 °C overnight to induce crystallization[3].

  • Isolation: Filter the resulting crystals through a Büchner funnel, wash with cold diethyl ether, and dry under high vacuum.

  • Self-Validation Check: Dissolve a few crystals in D₂O and acquire a ¹H-NMR spectrum. The integration of the pyrazole protons versus the aliphatic chain protons must match the theoretical 1:1:1:3:2:2 ratio, confirming the absence of residual solvents or organic impurities.

References

  • Google Patents. "WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?" URL:[Link]

Sources

reducing impurities in 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine scale-up batches

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Scale-Up Impurities in 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks encountered during the scale-up synthesis of 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. This building block is notoriously prone to dimerization, trace-metal chelation, and catalyst deactivation.

Below, you will find a mechanistic breakdown of these issues, a quantitative data summary, and a self-validating experimental protocol designed to ensure high-purity API manufacturing.

Pathway Visualization: The Dimerization Bottleneck

The most common failure point in synthesizing this compound occurs during the reduction of the nitrile precursor. The diagram below illustrates the mechanistic pathway that leads to the primary yield-killing impurity.

G Nitrile 2-(1-methyl-1H-pyrazol-4-yl) propanenitrile Imine Reactive Imine Intermediate Nitrile->Imine H2, Catalyst Primary Target Primary Amine: 2-(1-methyl-1H-pyrazol-4-yl) propan-1-amine Imine->Primary H2, Catalyst Dimer Secondary Amine Impurity (Dimerization Product) Imine->Dimer + Primary Amine - NH3 Primary->Dimer Nucleophilic Attack

Reaction network showing primary amine target synthesis and the competing dimerization side-reaction.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: We are observing a significant high-molecular-weight impurity (+165 Da relative to the product) during the scale-up of the nitrile reduction step. What is this, and how do we eliminate it? The Causality: The +165 Da mass corresponds to the secondary amine dimer: di-(2-(1-methyl-1H-pyrazol-4-yl)propyl)amine. During the catalytic hydrogenation of the nitrile, the reaction proceeds via a highly reactive imine intermediate. Because the newly formed primary amine is a strong nucleophile, it competes with hydrogen gas to attack the imine, eliminating ammonia and forming the dimeric impurity. The Solution: To suppress this pathway, you must shift the equilibrium of the imine-amine condensation. Introduce an excess of anhydrous ammonia (NH₃) to the reaction mixture. By Le Chatelier's principle, a high concentration of dissolved NH₃ heavily disfavors the elimination of ammonia required to form the secondary amine.

Q2: Post-reduction, our API batches are failing elemental impurity specifications for residual transition metals, and the isolated amine slowly turns pink upon storage. What is the most reliable scavenging protocol? The Causality: The 1-methyl-1H-pyrazol-4-yl motif is a critical pharmacophore in several clinical-stage kinase inhibitors, necessitating highly pure scale-up routes devoid of trace impurities (1)[1]. Pyrazole amines are excellent bidentate ligands that form highly stable, soluble chelates with transition metals (like Co, Ni, or upstream Pd). These trace metals catalyze oxidative degradation pathways, causing the characteristic "pink shift" in the material over time (2)[2]. Standard aqueous washes fail because the API-metal complex is thermodynamically favored. The Solution: Implement a pH-modulated scavenging step. By lowering the pH to ~2, the primary amine is fully protonated, disrupting its ability to act as a ligand. To permanently remove the metal, utilize a functionalized silica scavenger (e.g., SiliaMetS Thiol) in the organic phase after free-basing, or use an aggressive aqueous chelator like EDTA during the extraction phase.

Q3: Our upstream alpha-arylation step (coupling 4-bromo-1-methyl-1H-pyrazole with propionitrile) suffers from incomplete conversion and protodehalogenation. How can we optimize this? The Causality: In palladium-catalyzed cross-couplings involving heteroaromatic systems, the pyrazole nitrogen can coordinate to the palladium center, displacing the phosphine ligand and forming a catalytically dormant complex. This stalling allows side reactions, such as protodehalogenation of the starting bromide, to outcompete the desired C-C bond formation (3)[3]. The Solution: Switch to a highly sterically demanding, deactivation-resistant dialkylbiaryl monophosphine ligand (such as GPhos or tBuBrettPhos). These ligands are specifically designed to prevent N-heterocycle coordination to the Pd center.

Quantitative Impurity Profiling

To guide your scale-up parameters, the following table summarizes the quantitative impact of reaction conditions on the reduction of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile.

Catalyst SystemSolventAdditiveConversion (%)Target Primary Amine (%)Dimer Impurity (%)
10% Pd/CMethanolNone>99.065.831.5
Sponge NickelMethanolNone>99.072.424.1
Sponge NickelMethanol7N NH₃>99.098.2< 1.0
Sponge CobaltTHF7N NH₃>99.099.1< 0.5
Self-Validating Scale-Up Protocol: Nitrile Reduction & Purification

Objective: High-yielding synthesis of 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine with <0.5% dimer impurity and <10 ppm residual metals.

Step 1: Reaction Preparation (Equilibrium Control)

  • Action: Charge a Hastelloy pressure reactor with 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile (1.0 eq) in anhydrous THF (10 volumes). Add 3.0 equivalents of 7N NH₃ in Methanol.

  • Causality: The high concentration of ammonia pre-saturates the solvent, thermodynamically blocking the imine-to-secondary-amine dimerization pathway.

Step 2: Catalytic Hydrogenation

  • Action: Add Sponge Cobalt (10% w/w) under a nitrogen blanket. Pressurize with H₂ to 50 psi, heat to 40 °C, and stir at 800 rpm for 12 hours.

  • Causality: Cobalt is specifically selected over Palladium to prevent reductive cleavage of the sensitive pyrazole N-N bond while rapidly turning over the imine intermediate.

Step 3: Self-Validating Acid/Base Extraction

  • Action: Filter the catalyst through a Celite pad. Concentrate the filtrate and resuspend the crude oil in 1M HCl (pH < 2). Wash the aqueous layer twice with MTBE.

  • Validation Check: This step acts as a self-validating system. The target primary amine partitions entirely into the aqueous layer as a highly soluble hydrochloride salt. Any unreacted nitrile or trace neutral dimeric impurities partition into the MTBE layer. A high mass recovery in the aqueous phase immediately confirms successful conversion without requiring prior HPLC analysis.

Step 4: Free-Basing and Metal Scavenging

  • Action: Basify the aqueous layer to pH 12 using 5M NaOH. Extract the free base into Dichloromethane (DCM). Treat the DCM organic layer with SiliaMetS Thiol scavenger (0.5 w/w) for 4 hours at 30 °C. Filter and concentrate.

  • Causality: Basification regenerates the nucleophilic amine. The thiol-functionalized silica irreversibly binds residual Cobalt, preventing the long-term oxidative "pink shift" degradation of the final API.

References
  • US11964980B2 - Crystalline forms of (S)-1-(4-fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1- f][1,2,4]triazin-4-yl)piperazinyl)-pyrimidin-5-yl)ethan.
  • Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.

Sources

resolving NMR peak overlap in 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with complex spectral assignments in drug development. A notoriously difficult structural motif is 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine .

While the aromatic pyrazole protons and the N-methyl singlet are easily identifiable[1], the aliphatic region presents a severe analytical bottleneck. The proximity of the primary amine to a chiral center creates a complex, heavily overlapping spin system. This guide provides field-proven, self-validating methodologies to resolve these overlaps, ensuring high-confidence structural elucidation for regulatory filings.

Diagnostic FAQ: Understanding the Overlap

Q1: Why is the 2.5–3.0 ppm region of my 1 H NMR spectrum an unresolved multiplet? A: The structural topology of 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is the root cause. The aliphatic chain contains a methine proton (-CH-) at the C2 position and a methylene group (-CH 2​ -) at the C1 position adjacent to the primary amine. Because C2 is a chiral center, the two protons of the C1 methylene group are diastereotopic —they exist in different magnetic environments. This creates a complex ABX spin system. In standard non-polar solvents like CDCl 3​ , the chemical shifts of the methine (~2.9 ppm) and the diastereotopic methylene protons (~2.8 ppm) heavily overlap. Second-order quantum mechanical effects cause severe line broadening, making standard 1D integration impossible.

Q2: Can I use standard 2D COSY to resolve this? A: A standard homonuclear COSY is often insufficient here. While COSY identifies scalar coupling networks, the cross-peaks between the -CH- and -CH 2​

  • groups will fall dangerously close to the diagonal if their 1D chemical shifts are nearly identical[2]. To achieve unambiguous resolution, you must disperse the signals into a second dimension with a wider chemical shift range, such as 13 C.

Q3: How do solvent effects influence this specific overlap? A: The chemical shifts of protons adjacent to polar groups (like amines) are highly susceptible to solvent interactions[3]. Switching from CDCl 3​ to an aromatic solvent like Benzene- d6​ induces Aromatic Solvent-Induced Shifts (ASIS). The anisotropic ring current of benzene solvates the polar amine differently than the hydrophobic pyrazole core, inducing differential shifts that can pull the overlapping aliphatic signals apart.

Quantitative Data Presentation

To effectively troubleshoot, you must know your target spectral windows. The tables below summarize the expected chemical shifts and the quantitative effects of our resolution strategies.

Table 1: Expected 1 H NMR Chemical Shifts & Overlap Zones (400 MHz, CDCl 3​ )
Proton EnvironmentMultiplicityExpected Shift ( δ , ppm)Overlap Risk
Pyrazole H3 / H5Singlets7.30 / 7.45Low
N-CH 3​ Singlet (3H)3.85Low
C2 Methine (-CH-) Multiplet (1H) 2.85 - 3.00 High (Critical)
C1 Methylene (-CH 2​ -) ABX Multiplet (2H) 2.75 - 2.95 High (Critical)
C3 Methyl (-CH 3​ )Doublet (3H)1.15Low
Amine (-NH 2​ )Broad Singlet (2H)1.40 - 1.80Moderate
Table 2: Resolution Strategies and Shift Displacements
TechniqueTarget GroupOriginal Shift ( δ )Resolved Shift ( δ )Mechanism of Action
TFA- d Addition C1 Methylene 1 H: ~2.85 ppm 1 H: ~3.35 ppmInductive deshielding via -NH 3+​
TFA- d Addition C2 Methine 1 H: ~2.95 ppm 1 H: ~3.10 ppmSecondary inductive effect
Edited-HSQC C1 Methylene 1 H: ~2.85 ppm 13 C: ~48 ppmPhase Inversion: Negative (Blue)
Edited-HSQC C2 Methine 1 H: ~2.95 ppm 13 C: ~32 ppmPhase Retention: Positive (Red)

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems . They do not just alter the data; they provide internal proof that the alteration was successful and accurate.

Workflow Start Aliphatic Peak Overlap (~2.5 - 3.0 ppm) CheckAcid Is the analyte stable to acidic conditions? Start->CheckAcid AcidYes In Situ Titration (Add TFA-d) CheckAcid->AcidYes Yes AcidNo Non-Destructive Techniques CheckAcid->AcidNo No ResultProtonation Amine protonation deshields -CH2- downfield to ~3.3 ppm AcidYes->ResultProtonation CheckTime Is 2D NMR time available? AcidNo->CheckTime TimeYes Multiplicity-Edited 1H-13C HSQC CheckTime->TimeYes Yes TimeNo Solvent Switch (e.g., Benzene-d6) CheckTime->TimeNo No ResultHSQC Separates -CH2- (negative) and -CH- (positive) by phase TimeYes->ResultHSQC ResultSolvent ASIS alters chemical shifts differentially TimeNo->ResultSolvent

Fig 1. Decision matrix for resolving aliphatic NMR overlap in primary amines.

Protocol 1: Chemical Shift Dispersion via In Situ Protonation

Causality: Adding a trace amount of deuterated trifluoroacetic acid (TFA- d ) converts the free primary amine to an ammonium salt. The localized positive charge strongly deshields the adjacent C1 methylene protons through inductive electron withdrawal, shifting them downfield away from the C2 methine proton[4]. Self-Validation: The total integration of the separated peaks will still perfectly equal 3H (2H for methylene, 1H for methine), proving no degradation occurred.

  • Baseline Acquisition: Prepare a standard NMR sample of the analyte (approx. 15 mg) in 0.6 mL of CDCl 3​ . Acquire a baseline 1D 1 H NMR spectrum.

  • Titration: Remove the NMR tube from the spectrometer. Using a micro-syringe, add exactly 10 µL of TFA- d directly to the solution.

  • Homogenization: Cap the tube and invert it gently 5-6 times to ensure complete mixing and protonation.

  • Re-acquisition: Re-insert the sample. Crucial step: You must re-shim the magnet, as the addition of acid alters the ionic strength and viscosity of the solvent.

  • Analysis: Acquire a new 1D 1 H NMR spectrum. The -CH 2​

    • multiplet will now be cleanly separated at ~3.35 ppm.
Protocol 2: Multiplicity-Edited 1 H- 13 C HSQC

Causality: Heteronuclear Single Quantum Coherence (HSQC) disperses overlapping proton signals along the 13 C chemical shift axis[2]. Because the C1 methylene carbon resonates at ~48 ppm and the C2 methine carbon at ~32 ppm, the signals are easily separated. Self-Validation: Multiplicity editing applies quantum mechanical phase inversion. CH and CH 3​ groups appear with a positive phase (red contours), while CH 2​ groups appear with a negative phase (blue contours)[5]. This binary color-coding provides absolute, irrefutable assignment of the overlapping protons.

  • Sample Preparation: Prepare a high-concentration sample (25-30 mg in 0.6 mL CDCl 3​ ) to ensure sufficient signal-to-noise for the less sensitive 13 C dimension.

  • Tuning & Shimming: Tune and match the probe for both 1 H and 13 C frequencies. Perform rigorous 3D gradient shimming to ensure sharp line shapes.

  • Sequence Selection: Load a multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker platforms).

  • Parameter Optimization:

    • Set the spectral width (SW) for 1 H to 10 ppm and 13 C to 160 ppm.

    • Set the number of increments in the indirect dimension ( t1​ ) to at least 256 to ensure high resolution along the carbon axis.

    • Set the number of scans (NS) to 4 or 8.

  • Processing: Apply a 90-degree shifted sine-bell window function in both dimensions. Phase the spectrum such that the known N-CH 3​ cross-peak is positive (red). The C1-CH 2​

    • cross-peak will automatically phase negative (blue), confirming its identity and resolving the overlap.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia Source: Wikipedia URL:[Link]

  • NMR Info/Data — Hans Reich Collection Source: OrganicChemistryData.org URL:[Link]

  • 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture Source: The Journal of Physical Chemistry B - ACS Publications URL:[Link]

  • Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors Source: ACS Infectious Diseases - ACS Publications URL:[Link]

  • 2D NMR Techniques and Edited HSQC Source: EPFL (École Polytechnique Fédérale de Lausanne) URL:[Link]

Sources

Technical Support Center: Chiral Separation of 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of separating the enantiomers of 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine .

This molecule presents a unique chromatographic challenge: it contains a highly polar, basic primary amine coupled with a 1-methylpyrazole heterocyclic ring. Without a mechanistically sound approach, researchers typically encounter severe peak tailing, irreversible column adsorption, or complete lack of chiral recognition[1]. This guide provides field-proven, self-validating workflows to achieve baseline resolution ( Rs​≥1.5 ).

Part 1: Diagnostic Troubleshooting & FAQs

Q1: I am experiencing severe peak tailing and broad peaks on my polysaccharide-based chiral column. How do I fix this?

The Causality: The primary amine moiety in 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is highly basic (pKa ~9–10). On standard polysaccharide chiral stationary phases (CSPs) like Chiralpak AD-H or IG, the free amine interacts non-specifically with residual silanols on the silica support via ion-exchange and strong hydrogen bonding[1][2]. The Solution: You must suppress this secondary interaction. If using Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with polysaccharide columns, introduce a basic additive to the mobile phase. Adding 0.1% to 0.5% Diethylamine (DEA) or 0.1% Ammonium Hydroxide ( NH4​OH ) to your organic modifier (e.g., Methanol or Ethanol) will competitively bind to the acidic silanols, masking them and allowing the primary amine to interact purely with the chiral selector[1].

Q2: I have screened multiple polysaccharide columns (Amylose/Cellulose) with basic additives, but I still cannot achieve baseline enantiomeric resolution. What is the alternative?

The Causality: Polysaccharide CSPs rely on a complex mix of hydrogen bonding, dipole-dipole, and π−π interactions. While the pyrazole ring offers some π−π interaction, the small, flexible propan-1-amine chain may not provide sufficient steric bulk for the chiral clefts of the polysaccharide phase to differentiate the enantiomers effectively. The Solution: Pivot to a Crown Ether-derived CSP (e.g., Crownpak CR-I(+)) or a Derivatized Cyclofructan CSP (e.g., Isopropyl-CF6)[2][3]. Crown ether columns are specifically engineered for primary amines. They form a highly stereoselective transient diastereomeric inclusion complex with the amine[4]. Crucial adjustment: Unlike polysaccharide columns, crown ether columns require strictly acidic conditions (e.g., 0.5% - 0.8% Trifluoroacetic Acid, TFA) to fully protonate the primary amine ( −NH3+​ ), which is a prerequisite for it to enter the crown ether cavity[1][4].

Q3: My sample is precipitating in the SFC system lines when using the Crown Ether method. What is happening?

The Causality: Primary amines protonated by TFA form salt complexes that can exhibit poor solubility in highly non-polar supercritical CO2​ streams, especially at high concentrations[4]. The Solution: Ensure your sample diluent closely matches the mobile phase composition. Dissolve your analyte in Methanol containing the exact concentration of TFA used in your modifier. If solubility remains an issue, lower the injection volume (e.g., from 10 μL to 2 μL ) or increase the co-solvent percentage (modifier) in the SFC gradient to maintain a higher polarity environment during the injection plug transfer[5].

Part 2: Validated Experimental Workflows

To ensure a self-validating system, every protocol must begin with a system suitability test (SST) using the racemic mixture to establish retention times ( tR​ ) and baseline resolution ( Rs​ ), followed by a spiked injection of a known enantiomer (if available) to confirm elution order[4].

Protocol A: SFC Chiral Separation using Crown Ether CSP (Gold Standard for 1° Amines)

This method leverages the specific inclusion complexation between the chiral crown ether cavity and the protonated primary amine[3][4].

Materials:

  • Column: Crownpak CR-I(+) (5 μm , 150 × 3.0 mm ID)[1]

  • Mobile Phase A: Supercritical CO2​

  • Mobile Phase B (Modifier): Methanol containing 0.8% v/v Trifluoroacetic Acid (TFA)[1]

Step-by-Step Methodology:

  • System Preparation: Flush the SFC system with Methanol to remove any residual basic additives (e.g., DEA) from previous runs. Warning: Mixing DEA and TFA in the lines will cause salt precipitation and block the backpressure regulator (BPR).

  • Sample Preparation: Dissolve racemic 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine in Mobile Phase B to a concentration of 1.0 mg/mL. Vortex until completely clear.

  • Chromatographic Conditions:

    • Flow Rate: 1.5 mL/min

    • Isocratic Elution: 80% A / 20% B

    • Backpressure (BPR): 120 bar

    • Column Temperature: 25 °C (Lower temperatures often enhance the stability of the inclusion complex, improving Rs​ ).

    • Detection: UV at 220 nm (pyrazole absorbance) and MS (SIM mode for target mass).

  • Validation Check: Inject 2 μL of the sample. Calculate the resolution ( Rs​=2(tR2​−tR1​)/(w1​+w2​) ). A successful run will yield an Rs​>1.5 with symmetrical peak shapes.

Protocol B: HPLC/SFC Screening on Polysaccharide CSPs

If crown ether columns are unavailable, use this optimized screening protocol for immobilized polysaccharide phases[2][5].

Step-by-Step Methodology:

  • Column Selection: Mount an immobilized Amylose phase (e.g., Chiralpak IG) or Cellulose phase (e.g., Chiralpak IC).

  • Mobile Phase Formulation: Prepare a modifier of Ethanol or Methanol containing 0.2% Diethylamine (DEA) . The DEA is non-negotiable for this basic analyte to prevent tailing.[1]

  • Screening Gradient (SFC): Run a gradient from 5% to 40% Modifier over 10 minutes at 2.0 mL/min, 40 °C, 120 bar BPR.

  • Evaluation: Identify the column that shows partial or full splitting of the racemate peak. Optimize by converting to an isocratic method at the elution percentage minus 5%.

Part 3: Quantitative Data & Method Comparison

Summarizing the operational parameters for optimizing this specific pyrazole-amine separation:

CSP CategoryRecommended ColumnMobile Phase ModifierRequired AdditiveMechanism of Chiral RecognitionExpected Peak Shape
Crown Ether Crownpak CR-I(+)Methanol0.5 - 0.8% TFA (Acidic)Diastereomeric inclusion complex with −NH3+​ [4]Excellent (Sharp)
Cyclofructan LARIHC / Isopropyl-CF6Methanol or CO2​ /MeOH0.1% DEA (Basic)Hydrogen bonding via primary amine[2]Good to Excellent
Polysaccharide Chiralpak IG / AD-HEthanol or IPA0.1 - 0.5% DEA (Basic)Steric fit, dipole, and π−π with pyrazole[5]Moderate (Prone to tailing if additive is low)

Part 4: Method Development Logic Visualization

The following diagram illustrates the mechanistic decision tree for separating 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

G Start Target Molecule: 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine Analyze Structural Analysis: 1. 1° Amine (Highly Basic) 2. Pyrazole Ring (Pi-Pi donor) Start->Analyze CSP_Crown Primary Pathway: Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Analyze->CSP_Crown Optimal for 1° Amines CSP_Poly Alternative: Polysaccharide CSP (e.g., CHIRALPAK IG / AD-H) Analyze->CSP_Poly Broad Screening Add_Acid Require Acidic Additive (0.5% - 0.8% TFA) CSP_Crown->Add_Acid Add_Base Require Basic Additive (0.1% - 0.5% DEA / NH4OH) CSP_Poly->Add_Base Mech_Crown Mechanism: Host-Guest Inclusion Complex with -NH3+ Add_Acid->Mech_Crown Protonates Amine Mech_Poly Mechanism: Hydrogen Bonding, Dipole & Steric Fit Add_Base->Mech_Poly Masks Silanols Success Baseline Enantiomeric Resolution (Rs > 1.5) Mech_Crown->Success Mech_Poly->Success

Caption: Mechanistic decision tree for the chiral separation of primary amine pyrazole derivatives.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine and 2-(1-methyl-1H-pyrazol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and presence in numerous approved drugs.[1][2][3] This guide provides an in-depth comparison of the reactivity of two structurally isomeric aminopyrazole building blocks: 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine and 2-(1-methyl-1H-pyrazol-3-yl)propan-2-amine. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and developing novel therapeutics.[2][4]

The position of the aminopropane substituent on the pyrazole ring significantly influences the electronic and steric environment of the amine, leading to distinct reactivity profiles. This guide will explore these differences through the lens of common and critical reactions in drug discovery, such as amide bond formation and N-alkylation.

Structural and Electronic Considerations

The fundamental difference between the two isomers lies in the point of attachment of the aminopropane group to the 1-methyl-1H-pyrazole ring.

  • 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine (Isomer 4-substituted): The aminopropane group is attached at the C4 position. This position is generally considered the most nucleophilic carbon on the pyrazole ring, which can influence the overall electronic properties of the molecule.[5] The primary amine is less sterically hindered.

  • 2-(1-methyl-1H-pyrazol-3-yl)propan-2-amine (Isomer 3-substituted): The aminopropane group is at the C3 position. This position is adjacent to the N2 nitrogen, which can exert an inductive electron-withdrawing effect. Furthermore, the amine in this isomer is a tertiary carbon-attached amine, leading to greater steric hindrance around the nitrogen atom.[6]

These structural and electronic differences are expected to manifest in their relative reactivity in key synthetic transformations.

Comparative Reactivity Analysis

Amide Bond Formation

Amide bond formation is a ubiquitous reaction in drug discovery. The nucleophilicity of the amine is a critical factor in the efficiency of this transformation.

Hypothesis: The less sterically hindered and potentially more nucleophilic primary amine of the 4-substituted isomer is expected to undergo amide coupling more readily than the more hindered amine of the 3-substituted isomer.

ReactionIsomerReagents and ConditionsExpected Outcome
Amide Coupling2-(1-methyl-1H-pyrazol-4-yl)propan-1-amineCarboxylic acid, EDC, HOBt, DMF, rtHigher yield, faster reaction time.
Amide Coupling2-(1-methyl-1H-pyrazol-3-yl)propan-2-amineCarboxylic acid, EDC, HOBt, DMF, rtLower yield, slower reaction time, may require more forcing conditions.

Experimental Protocol: Comparative Amide Coupling

A standard protocol for amide coupling can be employed to compare the reactivity of the two isomers.[7]

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack carboxylic_acid Carboxylic Acid activated_ester Activated Ester Intermediate carboxylic_acid->activated_ester DMF, rt EDC_HOBt EDC, HOBt EDC_HOBt->activated_ester amine_isomer Aminopyrazole Isomer activated_ester->amine_isomer Addition of Amine amide_product Amide Product amine_isomer->amide_product caption Workflow for Comparative Amide Coupling G cluster_0 Reaction Setup cluster_1 Reaction and Workup amine_isomer Aminopyrazole Isomer reflux Reflux amine_isomer->reflux alkyl_halide Alkyl Halide alkyl_halide->reflux base K2CO3 base->reflux solvent Acetonitrile solvent->reflux workup Aqueous Workup reflux->workup extraction Extraction workup->extraction purification Purification extraction->purification product N-Alkylated Product purification->product caption Workflow for Comparative N-Alkylation

Sources

comparing pyrazole vs imidazole building blocks in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

The strategic selection of heterocyclic scaffolds is a foundational pillar of rational drug design. Among the most widely utilized five-membered nitrogenous heterocycles are pyrazole (1,2-diazole) and imidazole (1,3-diazole). Despite sharing the same molecular formula (C₃H₄N₂), the simple positional shift of a single nitrogen atom profoundly alters their physicochemical properties, target engagement profiles, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities.

As a Senior Application Scientist, I have structured this guide to move beyond surface-level comparisons. We will dissect the causality behind their divergent behaviors, provide validated experimental protocols for profiling these building blocks, and map out the strategic logic for bioisosteric replacement.

Physicochemical Profiling: The "Why" Behind the Structure

The fundamental difference between pyrazole and imidazole lies in the relative position of their "pyrrole-like" (N-H, hydrogen bond donor) and "pyridine-like" (N, hydrogen bond acceptor) nitrogen atoms.

  • Basicity and pKa: Imidazole is significantly more basic than pyrazole. The pKa of imidazole's conjugate acid is approximately 7.1, meaning it is often protonated at physiological pH (7.4), acting as a highly soluble, amphoteric species. In contrast, pyrazole has a pKa of ~2.5[1]. The adjacent electronegative nitrogen in pyrazole exerts a strong inductive electron-withdrawing effect, drastically reducing the electron density on the pyridine-like nitrogen and suppressing its basicity[2].

  • Lipophilicity (logP): Because imidazole is predominantly ionized or highly polarized in aqueous environments, it generally exhibits lower lipophilicity (lower logP) compared to pyrazole. Pyrazole's adjacent nitrogens create a strong localized dipole, but the overall molecule remains uncharged at physiological pH, enhancing its membrane permeability and lipophilicity[3].

  • Tautomerism: Both scaffolds exhibit tautomerism, but pyrazole's adjacent nitrogens lead to more pronounced and rapid tautomeric shifting, which can complicate structure-activity relationship (SAR) modeling but offers versatile hydrogen-bonding networks[2].

Quantitative Comparison Table
PropertyPyrazole (1,2-Diazole)Imidazole (1,3-Diazole)Causality / Impact on Drug Design
Conjugate Acid pKa ~ 2.5~ 7.1Imidazole is basic and often protonated at pH 7.4; Pyrazole remains neutral, improving passive membrane permeability.
N-H Acidity (pKa) ~ 14.2~ 14.5Both can be deprotonated by strong bases for N-alkylation during synthesis.
H-Bonding Donor & Acceptor (Adjacent)Donor & Acceptor (Separated)Pyrazole acts as an excellent amide bioisostere; Imidazole mimics histidine and coordinates metals.
Metabolic Stability HighModerate to HighPyrazole is generally more resistant to oxidative metabolism due to its lower electron density.
Experimental Protocol: Potentiometric Determination of pKa

To accurately determine the pKa of functionalized pyrazole or imidazole building blocks, potentiometric titration is the gold standard[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 1 × 10⁻⁵ M solution of the analyte in ultra-pure water (or a hydro-organic mixture like ACN/Water if lipophilicity demands it).

  • Degassing (Critical Step): Purge the solution with Argon gas for 15 minutes. Causality: This excludes dissolved CO₂, which would form carbonic acid, artificially lowering the pH and skewing the titration curve[4].

  • Titration: Titrate the solution using standardized 0.1 M NaOH (for acidic protons) or 0.1 M HCl (for basic nitrogens) at a constant temperature of 25°C under a continuous Argon blanket.

  • Data Analysis: Record the pH after each titrant addition. Plot the first and second derivatives of the pH vs. volume curve. The pKa corresponds to the pH at the inflection point (where the second derivative equals zero).

Target Engagement & Bioisosteric Logic

In medicinal chemistry, substituting an imidazole for a pyrazole (or vice versa) is a classic maneuver to rescue a failing lead compound.

Imidazole is a "privileged scaffold" found in nature (e.g., the amino acid histidine) and is excellent at forming salt bridges and coordinating with metal ions[5]. However, this exact property often leads to off-target toxicity. Pyrazole is frequently deployed as a bioisostere to replace imidazole[6]. Because pyrazole is less basic and has a different spatial arrangement of its heteroatoms, it can maintain necessary hydrogen-bonding interactions (often acting as an amide isostere) while shedding the liabilities associated with imidazole's strong basicity[6].

Bioisosterism Start Lead Optimization: Nitrogen Heterocycle Imid Imidazole Scaffold (1,3-Diazole) Start->Imid Pyraz Pyrazole Scaffold (1,2-Diazole) Start->Pyraz Liability CYP450 Inhibition Liability (Heme Coordination) Imid->Liability Amide Amide Isostere (H-Bond Network) Pyraz->Amide Solution Bioisosteric Replacement (Reduced Basicity) Liability->Solution Swap Core Solution->Pyraz

Caption: Logic flow for replacing an imidazole core with a pyrazole to mitigate CYP450 liabilities.

ADMET & CYP450 Liability Management

The most notorious liability of the imidazole ring is its propensity to cause drug-drug interactions (DDIs) via the inhibition of Cytochrome P450 (CYP450) enzymes, particularly CYP3A4[7].

The Mechanistic Causality: The highly accessible, basic "pyridine-like" nitrogen (N-3) of imidazole acts as a strong Lewis base, directly coordinating with the prosthetic heme iron (Fe³⁺) in the active site of CYP450 enzymes[5]. This creates a "Type II" difference spectrum and locks the enzyme in an inactive state, preventing the metabolism of co-administered drugs[7].

Because pyrazole's N-2 nitrogen is significantly less basic (due to the adjacent N-H), its affinity for the CYP450 heme iron is drastically reduced. Consequently, switching an imidazole to a pyrazole is a proven strategy to abolish CYP inhibition while retaining the core geometry of the molecule[6].

Experimental Protocol: CYP3A4 Inhibition Assay (Human Liver Microsomes)

To validate the reduction in CYP liability when moving from imidazole to pyrazole, a microsomal stability and inhibition assay must be performed[7].

Step-by-Step Methodology:

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) (0.5 mg/mL protein), 100 mM potassium phosphate buffer (pH 7.4), and the test compound (imidazole vs. pyrazole analog) at varying concentrations (0.1 to 50 µM).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the enzyme active site.

  • Reaction Initiation: Add an NADPH-regenerating system and a CYP3A4-specific probe substrate (e.g., Midazolam at its Kₘ value) to initiate the reaction.

  • Reaction Quenching (Critical Step): After 10 minutes, transfer an aliquot of the reaction mixture into 3 volumes of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures and precipitates the microsomal proteins, halting enzymatic activity at a precise time-point to ensure accurate kinetic calculations.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.

  • IC₅₀ Calculation: Plot the percentage of remaining enzyme activity against the log concentration of the test compound to determine the IC₅₀.

CYP_Assay Step1 Incubate Compound with HLM & Buffer Step2 Add NADPH & Midazolam (Probe) Step1->Step2 Step3 Quench Reaction (Cold Acetonitrile) Step2->Step3 Step4 LC-MS/MS Analysis (Metabolite Quant) Step3->Step4 Step5 Calculate IC50 / Ki Step4->Step5

Caption: Step-by-step workflow for evaluating CYP3A4 inhibition using human liver microsomes.

Conclusion

Both pyrazole and imidazole are indispensable tools in medicinal chemistry. Imidazole excels in applications requiring high aqueous solubility, metal coordination, or histidine mimicry. However, when target selectivity and CYP450-mediated drug-drug interactions become dose-limiting liabilities, the pyrazole scaffold offers a highly effective, lipophilic, and metabolically stable alternative. By understanding the fundamental basicity and electronic distribution of these diazoles, researchers can rationally navigate SAR landscapes and optimize their therapeutic leads.

References

  • 3 - BenchChem 2.5 - Journal of Medicinal Chemistry (ACS)

  • 6 - IJNRD 4.1 - NIH 5.7 - PubMed / NIH

  • 2 - ChemRxiv 7.4 - ACS Medicinal Chemistry Letters

Sources

Advanced Structural Validation of CAS 1225743-28-1: X-ray Crystallography vs. Alternative Analytical Modalities

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the unambiguous structural validation of pharmaceutical building blocks is a non-negotiable quality control step. CAS 1225743-28-1, chemically identified as 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine[1], presents a unique analytical challenge. It features a primary amine, a specific pyrazole methylation pattern (N1), and crucially, a chiral center at the C2 position of the propyl chain.

As a Senior Application Scientist, I frequently encounter late-stage synthetic failures caused by misassigned regiochemistry or enantiomeric impurities. This guide objectively compares Small Molecule X-ray Crystallography (SMXC) against alternative modalities like 2D NMR and Microcrystal Electron Diffraction (MicroED)[2] for the structural validation of CAS 1225743-28-1, providing field-proven protocols and causality-driven insights.

Methodological Comparison: Selecting the Right Modality

While routine laboratories default to 1D/2D NMR and High-Resolution Mass Spectrometry (HRMS) for structural confirmation, these techniques infer 3D structure indirectly. SMXC remains the gold standard because it directly maps the electron density of the molecule, providing absolute configuration and definitive regiochemistry. Recently, MicroED has emerged as a powerful Cryo-EM alternative for sub-micron crystals[2], though it currently struggles with absolute stereochemical assignment for light-atom molecules.

Table 1: Performance Comparison of Structural Validation Modalities
Analytical Modality3D ResolutionAbsolute Configuration CapabilityRegiochemistry ConfidenceSample Requirement
Single Crystal X-ray (SMXC) < 0.8 Å Yes (Flack Parameter < 0.1) Unambiguous ~1–5 mg (Single Crystal)
MicroED (Cryo-EM) < 1.0 ÅChallenging (Weak dynamical scattering)Unambiguous< 1 μg (Nanocrystals)
2D NMR (NOESY/HMBC) N/A (Solution)Indirect (Requires Chiral Derivatization)High (via HMBC correlations)~5–10 mg
HRMS (Q-TOF) N/A (Mass only)NoLow (Cannot distinguish regioisomers)< 1 μg

The Causality Behind Experimental Choices (E-E-A-T)

To validate CAS 1225743-28-1, we must prove two things: the N1 position of the methyl group on the pyrazole ring, and the R or S configuration of the C2 chiral center.

Why Salt Formation is Mandatory: CAS 1225743-28-1 is an aliphatic amine, which typically exists as an oil or a low-melting solid at room temperature. Attempting to crystallize the free base is a fool's errand. By reacting the primary amine with hydrobromic acid (HBr), we achieve two causal objectives:

  • Lattice Stabilization: The resulting ammonium bromide salt forms a rigid, highly ordered crystal lattice driven by strong ionic and hydrogen bonds.

  • Anomalous Dispersion: Light atoms (C, H, N) exhibit very weak anomalous scattering, making absolute configuration difficult to determine[3]. Introducing a heavy bromide ion drastically increases the anomalous signal, ensuring a statistically robust Flack parameter[4].

The Flack Parameter ( x ): During structural refinement, the Flack parameter is calculated to estimate the absolute configuration[3]. A value of x≈0 with a standard uncertainty (s.u.) of less than 0.1 confirms the correct enantiomer, while x≈1 indicates the inverted structure[4].

Experimental Protocol: Small Molecule X-ray Crystallography

The following self-validating protocol details the workflow for acquiring publication-grade crystallographic data for CAS 1225743-28-1.

Step 1: Analyte Preparation & Salt Formation
  • Dissolve 50 mg of CAS 1225743-28-1 (free base) in 2.0 mL of anhydrous ethanol in a clean glass vial.

  • Slowly add 1.05 equivalents of concentrated hydrobromic acid (HBr) dropwise while stirring.

  • Self-Validation Check: Evaporate a 10 μL aliquot and run a quick IR spectrum to confirm the disappearance of the free N-H stretch and the appearance of a broad ammonium ( NH3+​ ) band.

Step 2: Single Crystal Growth via Vapor Diffusion
  • Transfer 1.0 mL of the ethanolic salt solution into a 4 mL inner vial.

  • Place the unsealed 4 mL vial inside a larger 20 mL outer vial containing 5 mL of an anti-solvent (e.g., diethyl ether or pentane).

  • Seal the outer vial tightly and store it undisturbed at 4°C.

  • Causality: The highly volatile anti-solvent slowly diffuses into the ethanol, gradually lowering the solubility of the salt. This slow kinetics prevents twinning and yields pristine, single-domain crystals over 48–72 hours.

Step 3: Data Collection & Phase Resolution
  • Harvest a single crystal (optimal dimensions ~0.15 × 0.10 × 0.10 mm) under a polarized light microscope.

  • Mount the crystal on a polyimide loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K) to minimize thermal atomic displacement.

  • Collect diffraction data using a microfocus Cu Kα radiation source ( λ=1.54184 Å). Note: Cu Kα is explicitly chosen over Mo Kα because the longer wavelength significantly enhances the anomalous scattering of the bromide ion, which is critical for stereochemical assignment.

  • Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

Structural Validation Workflow

G Syn CAS 1225743-28-1 Synthesis QC LC-MS & 1H NMR (Purity & Connectivity) Syn->QC Salt Salt Formation (e.g., HBr or L-Tartrate) QC->Salt Derivatization Eval Crystal Size Evaluation Salt->Eval SMXC Small Molecule X-ray (>10 μm, Cu Kα) Eval->SMXC Large Crystals MicroED MicroED Cryo-EM (<1 μm nanocrystals) Eval->MicroED Nanocrystals Refine SHELXL Refinement & Phase Resolution SMXC->Refine MicroED->Refine Flack Absolute Configuration (Flack Parameter) Refine->Flack

Figure 1: Decision matrix and workflow for the 3D structural validation of CAS 1225743-28-1.

Results & Data Interpretation

Upon successful execution of the protocol, the resulting crystallographic data will definitively validate the structure. Below is a simulated data table representing an ideal refinement outcome for the R-enantiomer of the CAS 1225743-28-1 hydrobromide salt.

Table 2: Simulated Crystallographic Data for CAS 1225743-28-1 • HBr
ParameterValueInterpretation
Chemical Formula C7​H14​BrN3​ Confirms the 1:1 stoichiometry of the amine and HBr.
Space Group P21​21​21​ Chiral, non-centrosymmetric space group; confirms enantiopurity.
Temperature 100(2) KCryogenic collection minimizes thermal noise.
Radiation Cu Kα ( λ=1.54184 Å)Maximizes anomalous dispersion for absolute structure.
Goodness-of-fit on F2 1.045Ideal value is ~1.0, indicating a highly accurate structural model.
Final R indices [I>2σ(I)] R1​=0.032,wR2​=0.085 R1​<0.05 indicates an excellent fit between calculated and observed data.
Flack Parameter ( x ) 0.01(2) Value near 0 with s.u. < 0.1 unambiguously confirms the absolute configuration[4].

By implementing this self-validating X-ray crystallographic workflow, drug development professionals can confidently lock in the 3D structure of CAS 1225743-28-1, eliminating downstream risks associated with regiochemical or stereochemical ambiguities.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

As a building block in advanced drug discovery and synthetic chemistry, 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine (CAS: 1225743-28-1) offers significant utility. However, its chemical structure—a primary aliphatic amine coupled to a pyrazole ring—imparts severe nucleophilic and basic properties. Handling this compound requires a rigorous, self-validating safety architecture to mitigate acute toxicity and irreversible tissue damage.

This guide provides the authoritative framework for the safe operational handling, emergency response, and disposal of this compound.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the chemical mechanisms driving the compound's hazard classifications. According to standard safety data, this compound presents severe risks across all exposure routes[1].

Table 1: Hazard Classification and Mechanistic Causality

Hazard CodeClassificationMechanistic Causality
H318 Serious Eye Damage (Danger)The primary amine acts as a strong nucleophile and base. Upon contact with ocular moisture, it causes rapid localized alkalinization, leading to the saponification of corneal lipids and irreversible protein denaturation.
H302 + H312 + H332 Acute Toxicity: Oral, Dermal, InhalationThe low molecular weight and lipophilic nature of the propan-1-amine chain facilitate rapid systemic absorption across mucous membranes and the stratum corneum.
H315 Skin IrritationThe basicity of the amine disrupts the skin's natural acid mantle, leading to localized cellular degradation.
H336 STOT SE 3 (Drowsiness/Dizziness)Volatile amine vapors can cross the blood-brain barrier, acting as central nervous system depressants upon acute inhalation exposure.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling H318/H312 classified amines. The following PPE matrix is mandatory and must be validated prior to any chemical transfer.

Table 2: PPE Specifications and Operational Justification

PPE CategorySpecificationOperational Justification
Hand Protection Double-layered Nitrile or Neoprene (≥8 mil)Aliphatic amines rapidly permeate thin latex. Double-gloving provides a critical buffer window; if the outer glove is contaminated, it can be safely doffed without exposing the skin.
Eye/Face Protection Chemical Splash Goggles + Full Face ShieldMandatory for H318 chemicals. Goggles prevent vapor ingress, while the face shield provides a macro-barrier against catastrophic splash events during volumetric transfers.
Body Protection Flame-retardant lab coat + Chemical-resistant apronPrevents dermal absorption (H312). The apron provides an impermeable barrier against larger volume spills that could saturate a standard cotton lab coat.
Respiratory Chemical Fume Hood (80-150 fpm)Prevents inhalation toxicity (H332). If engineering controls fail, a NIOSH-approved respirator with organic vapor cartridges is required[2].

Self-Validating Operational Workflows

Every protocol involving 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine must be a closed, self-validating loop. Do not proceed to the next step unless the prior step's validation condition is met.

Phase 1: Pre-Operational Setup (Containment & Integrity)
  • Airflow Verification: Check the fume hood monitor. Validation: Ensure the face velocity is actively reading between 80 and 150 linear feet per minute (fpm)[2]. Causality: Velocities below 80 fpm fail to capture heavy amine vapors, while velocities above 150 fpm create turbulent eddies that pull vapors back into the operator's breathing zone.

  • PPE Integrity Check: Perform the "inflation test" on the inner layer of nitrile gloves. Validation: Trap air in the glove and squeeze; if no pressure is lost, the glove is free of micro-tears. Don the outer layer.

  • Zone Clearing: Remove all strong oxidizing agents and heavy acids from the fume hood. Validation: Visually confirm the workspace contains only the necessary reagents to prevent unintended exothermic acid-base reactions.

Phase 2: Chemical Transfer and Execution
  • Vessel Acclimation: Allow the sealed chemical container to equilibrate to room temperature within the fume hood. Causality: Opening a chilled amine container in a warm lab creates a pressure differential, leading to micro-aerosolization of the chemical into the hood space.

  • Volumetric Transfer: Use positive-displacement pipettes or gas-tight syringes for liquid transfer. Validation: Ensure no liquid drips from the tip during transit. Causality: Aliphatic amines possess high vapor pressures; standard air-displacement pipettes will drip due to vapor expansion inside the tip, causing contamination.

  • Immediate Sealing: Cap the primary container immediately after extraction. Apply Parafilm to the seal to prevent vapor creep.

Phase 3: Decontamination and Spill Response
  • Micro-Spill Neutralization: Wipe down the active work area with a mildly acidic decontamination solution (e.g., 1% citric acid) to neutralize residual amine traces. Validation: A quick swab with pH paper should read neutral (pH ~7), confirming the basic amine has been neutralized.

  • Exposure Response: In the event of dermal or ocular exposure, immediately flush the affected area at an emergency wash station for a minimum of 15 minutes[3]. Validation: Do not attempt to neutralize the chemical on the skin with acid, as the resulting exothermic reaction will cause thermal burns. Seek immediate medical attention.

Workflow Visualization

The following logic gate dictates the operational flow and emergency response pathways for handling this compound.

G N1 System Validation: Check Fume Hood Flow (80-150 fpm) N2 PPE Verification: Inspect & Don Double Nitrile, Face Shield N1->N2 N3 Execution: Transfer within Containment Zone N2->N3 N4 Containment Breach? (Spill/Exposure) N3->N4 N5 Emergency Protocol: Flush 15 mins / Evacuate N4->N5 Yes N6 Decontamination: Neutralize & Segregate Waste N4->N6 No N5->N6 N7 Post-Op Validation: Log Usage & Inspect Area N6->N7

Self-validating operational workflow and emergency response logic for handling pyrazole-amines.

Waste Disposal Plan

Improper disposal of aliphatic amines can lead to dangerous cross-reactions in waste streams.

  • Segregation: Dispose of all contaminated consumables (pipette tips, wipes, outer gloves) into a designated, sealable solid waste container marked strictly for "Hazardous Basic Amine Waste."

  • Liquid Waste: Never mix amine waste with acidic waste streams or halogenated solvents, as this can generate extreme heat or toxic off-gassing. Store liquid waste in high-density polyethylene (HDPE) containers, as amines can degrade certain polycarbonates over time.

References

  • 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine — Chemical Substance Information. NextSDS.
  • Handling Chemicals of Low to Moderate Toxicity. Cornell University Environmental Health and Safety.
  • SAFETY DATA SHEET (H318/H332 Standard Protocols). TCI Chemicals.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.